SLF1081851 TFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H34F3N3O3 |
|---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
3-[3-(4-decylphenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C21H33N3O.C2HF3O2/c1-2-3-4-5-6-7-8-9-11-18-13-15-19(16-14-18)21-23-20(25-24-21)12-10-17-22;3-2(4,5)1(6)7/h13-16H,2-12,17,22H2,1H3;(H,6,7) |
InChI Key |
KSPAYUOYCICAHW-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Mechanism of Action of SLF1081851 TFA: A Technical Guide to a Novel Sphingosine-1-Phosphate Transporter Inhibitor
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of SLF1081851 TFA, a first-in-class inhibitor of the sphingosine-1-phosphate (S1P) transporter, Spinster homolog 2 (Spns2). This document is intended for researchers, scientists, and drug development professionals interested in the modulation of the S1P signaling pathway, a critical regulator of immune cell trafficking and other physiological processes.
Core Mechanism: Inhibition of S1P Export
This compound exerts its pharmacological effect by directly inhibiting the function of Spns2, a transmembrane protein responsible for the export of S1P from cells.[1][2][3][4] S1P is a crucial signaling lipid that regulates a multitude of cellular processes through its interaction with five G-protein-coupled receptors (S1P1-5).[1][2][4] By blocking Spns2-mediated S1P release, this compound effectively reduces the extracellular concentration of S1P, thereby modulating the S1P signaling cascade that is essential for lymphocyte egress from lymphoid tissues.[2][3][4]
Recent cryo-electron microscopy (cryo-EM) studies have provided unprecedented insight into the direct interaction between SLF1081851 (also referred to as 16d) and Spns2. These structural studies, complemented by molecular docking analyses, have revealed that the inhibitor binds within the transport channel of Spns2 in its occluded inward-facing state.[1][5][6] This binding is stabilized by key interactions, including hydrogen bonds with residues such as Asn112 and Ser211, and π-stacking with Phe234, effectively locking the transporter in a conformation that prevents S1P export.[5][7][8]
Quantitative Analysis of In Vitro and In Vivo Activity
The inhibitory potency of this compound has been quantified in both cellular and animal models. These studies demonstrate its ability to effectively block S1P release and induce a biological response consistent with Spns2 inhibition.
| Parameter | Value | Experimental System | Reference |
| IC50 (S1P Release Inhibition) | 1.93 µM | HeLa Cells | [1][2][4][9] |
| In Vivo Effect (Mice) | Significant decrease in circulating lymphocyte counts | C57BL/6 Mice | [2][3][4] |
| In Vivo Effect (Mice) | Significant decrease in plasma S1P concentrations | C57BL/6 Mice | [2][3][4] |
| In Vivo Effect (Rats) | Significant decrease in circulating lymphocyte counts | Not Specified | [2][4] |
| In Vivo Effect (Rats) | Significant decrease in plasma S1P concentrations | Not Specified | [2][4] |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams are provided.
Caption: Mechanism of this compound action on S1P export and lymphocyte trafficking.
Caption: Experimental workflow for the in vitro S1P release assay.
Caption: General workflow for in vivo studies of this compound.
Detailed Experimental Protocols
In Vitro S1P Release Assay
This protocol is adapted from methodologies used to assess Spns2 inhibitor activity in mammalian cell lines.[10]
-
Cell Culture: HeLa, U-937, or THP-1 cells are cultured in appropriate media and conditions until they reach a suitable confluency for the assay.
-
Cell Treatment: Cells are washed and incubated with fresh, serum-free media. This compound is then added to the cells at a range of concentrations. A vehicle control (e.g., DMSO) is also included.
-
S1P Export: The cells are incubated for a defined period (e.g., 4-6 hours) to allow for the export of S1P into the extracellular medium.
-
Sample Collection: The extracellular medium is collected, and any cellular debris is removed by centrifugation.
-
S1P Extraction: S1P is extracted from the collected medium, often using a liquid-liquid extraction method with an organic solvent. An internal standard (e.g., C17-S1P) is typically added to normalize for extraction efficiency.
-
LC-MS/MS Quantification: The extracted S1P is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2][9][11] The amount of S1P in the media is inversely proportional to the concentration of the inhibitor.[10]
-
Data Analysis: The S1P concentrations are plotted against the inhibitor concentrations, and the half-maximal inhibitory concentration (IC50) is calculated using a suitable sigmoidal dose-response curve fitting model.
In Vivo Lymphocyte Counting
This protocol outlines the general steps for assessing changes in circulating lymphocyte counts in animal models.
-
Animal Dosing: Mice or rats are administered this compound via an appropriate route (e.g., oral gavage). A control group receives the vehicle.
-
Blood Collection: At predetermined time points following administration, blood samples are collected from the animals (e.g., via tail vein or cardiac puncture).
-
Sample Preparation: Whole blood is treated with an erythrocyte lysis buffer to remove red blood cells.
-
Cell Staining: The remaining leukocytes are stained with fluorescently labeled antibodies specific for lymphocyte markers (e.g., CD3 for T cells, B220 for B cells).
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer to identify and quantify the lymphocyte population based on their specific fluorescence and light scattering properties.[12][13]
-
Data Analysis: The percentage and absolute number of lymphocytes are calculated and compared between the inhibitor-treated and vehicle-treated groups.
Measurement of Plasma S1P Concentration
This protocol describes the quantification of S1P levels in plasma samples.
-
Plasma Preparation: Whole blood collected from treated and control animals is centrifuged to separate the plasma.
-
Protein Precipitation and Extraction: A protein precipitation and lipid extraction step is performed, typically using a cold organic solvent (e.g., methanol) containing an internal standard (e.g., d7-S1P).[9][11]
-
LC-MS/MS Analysis: The extracted samples are analyzed by a validated LC-MS/MS method to separate and quantify S1P.[2][5][9][11]
-
Data Analysis: The concentration of S1P in the plasma is determined by comparing the signal to a standard curve and normalizing to the internal standard. The results from the treated group are compared to the control group to determine the extent of S1P reduction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Determination of Sphingosine-1-Phosphate in Human Plasma Using Liquid Chromatography Coupled with Q-Tof Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Assay of Sphingosine 1-phosphate Transporter Spinster Homolog 2 (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Flow Cytometry-Based Examination of the Mouse White Blood Cell Differential in the Context of Age and Sex - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to SLF1081851 TFA: A Potent Inhibitor of the Sphingosine-1-Phosphate Transporter Spns2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SLF1081851 TFA, a small molecule inhibitor of the Spinster homolog 2 (Spns2) transporter. Spns2 is a critical facilitator of sphingosine-1-phosphate (S1P) export from cells, playing a pivotal role in regulating extracellular S1P levels. This regulation is vital for numerous physiological processes, most notably lymphocyte trafficking and immune responses.[1][2] Aberrant S1P signaling is implicated in a range of pathologies, including autoimmune diseases and cancer, making Spns2 an attractive therapeutic target.[1] this compound has emerged as a valuable chemical probe for studying Spns2 biology and as a lead compound for the development of novel therapeutics.[3][4][5]
Core Concepts: The Spns2-S1P Axis and the Mechanism of Inhibition
Sphingosine-1-phosphate is a signaling lipid that is synthesized intracellularly and exported to the extracellular environment to act on a family of five G protein-coupled receptors (S1P1-5).[3][4] The resulting "inside-out" signaling is crucial for guiding lymphocytes from lymphoid organs into circulation.[2][6] Spns2, a member of the major facilitator superfamily (MFS) of transporters, is a key protein responsible for the efflux of S1P from endothelial cells into the lymph, thereby establishing the S1P gradient necessary for lymphocyte egress.[1][2][6]
This compound functions by directly inhibiting the transport activity of Spns2.[7][8] By blocking the export of S1P, this compound effectively reduces the extracellular concentration of this signaling lipid.[1] This disruption of the S1P gradient leads to the sequestration of lymphocytes within lymphoid tissues, mimicking the phenotype observed in Spns2 knockout mice and representing a promising strategy for immunosuppression in autoimmune diseases.[3][6]
Quantitative Data Summary
The inhibitory activity of this compound on Spns2 has been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative data available.
| Parameter | Value | Assay System | Reference |
| IC50 | 1.93 µM | S1P release from mouse Spns2-expressing HeLa cells | [3][4][5][7][8][9] |
| In Vivo Model | Dosage | Effect | Reference |
| Mice | 20 mg/kg (i.p.) | Significant decrease in circulating lymphocytes and plasma S1P at 4 hours post-dose. | [7][8] |
| Rats | Not specified | Maximum blood concentration of 5 µM at 2 hours, with levels sustained at ≥ 2 µM for at least 24 hours. Half-life > 8 hours. | [7][8] |
Key Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and extension of these findings.
In Vitro Spns2 Inhibition Assay in HeLa Cells
This assay quantifies the ability of this compound to inhibit the release of S1P from HeLa cells engineered to express mouse Spns2.
-
Cell Culture: HeLa cells are cultured in appropriate media and transfected with a plasmid encoding for mouse Spns2.
-
Inhibition of S1P Degradation: To prevent the intracellular breakdown of S1P and ensure its accumulation for transport, the cell culture medium is supplemented with inhibitors of S1P lyase and S1P phosphatases, such as 4-deoxypyridoxine, sodium fluoride, and sodium vanadate.[3]
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at a range of concentrations (e.g., 0-5 µM).[7][8] Cells are typically incubated with the compound for 18-20 hours.[7][8]
-
Quantification of Extracellular S1P: Following incubation, the cell culture medium is collected. The concentration of S1P in the medium is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[3][10]
-
Data Analysis: The inhibitory activity of this compound is determined by the reduction in S1P concentration in the medium compared to a vehicle-treated control. The IC50 value is calculated from the dose-response curve.[3]
In Vivo Assessment of Lymphocyte Counts and Plasma S1P Levels
This protocol outlines the in vivo evaluation of this compound's effect on circulating lymphocytes and plasma S1P in rodents.
-
Animal Models: Mice or rats are used for these studies.
-
Compound Administration: this compound is administered via intraperitoneal (i.p.) injection at a specified dose (e.g., 20 mg/kg in mice).[7][8]
-
Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 4 hours).[7][8]
-
Lymphocyte Counting: Circulating lymphocyte counts are determined using standard hematological techniques.
-
Plasma S1P Quantification: Plasma is separated from the blood samples, and the concentration of S1P is measured by LC-MS/MS.
-
Pharmacokinetic Analysis: To determine pharmacokinetic parameters such as maximum concentration (Cmax) and half-life, blood samples are collected at multiple time points after drug administration and analyzed for drug concentration.[7][8]
Visualizing the Molecular Pathway and Experimental Logic
Signaling Pathway of Spns2-Mediated S1P Transport and Inhibition by this compound
The following diagram illustrates the cellular mechanism of S1P synthesis, its transport by Spns2, and the inhibitory action of this compound.
Caption: Intracellular S1P is transported out of the cell by Spns2, which is inhibited by this compound.
Experimental Workflow for Characterizing this compound
This diagram outlines the logical flow of experiments used to characterize the activity of this compound from in vitro screening to in vivo validation.
Caption: Workflow for identifying and validating this compound as an Spns2 inhibitor.
References
- 1. What are SPNS2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Spns2 SPNS lysolipid transporter 2, sphingosine-1-phosphate [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SLF1081851 | Spns2 inhibitor | Probechem Biochemicals [probechem.com]
- 6. Small Molecule Inhibitors of SPNS2 for the Treatment of Chronic Inflammatory Diseases - NYU TOV Licensing [license.tov.med.nyu.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Assay of Sphingosine 1-phosphate Transporter Spinster Homolog 2 (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Spns2 in Lymphocyte Trafficking: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Spinster homolog 2 (Spns2) is a critical major facilitator superfamily transporter responsible for the export of sphingosine-1-phosphate (S1P), a key signaling lipid that governs a multitude of physiological processes. This guide delves into the fundamental role of Spns2 in lymphocyte trafficking, a process essential for immune surveillance and response. Spns2, primarily expressed in endothelial cells, is responsible for generating the S1P gradient between lymphoid organs and circulatory fluids, a prerequisite for the egress of lymphocytes. Disruption of Spns2 function leads to lymphopenia, characterized by a significant reduction in circulating lymphocytes, which are instead retained within lymphoid tissues. This mechanism presents a compelling therapeutic target for modulating immune responses in autoimmune diseases and other inflammatory conditions. This document provides a comprehensive overview of the S1P signaling pathway involving Spns2, quantitative data from key studies, detailed experimental protocols, and visual diagrams to elucidate the complex interplay of these components.
The Spns2-S1P Axis in Lymphocyte Egress
The trafficking of lymphocytes from primary and secondary lymphoid organs is not a passive process. It is meticulously orchestrated by a chemotactic gradient of sphingosine-1-phosphate (S1P).[1][2] Lymphocytes express S1P receptors (primarily S1PR1), and the engagement of these receptors by extracellular S1P is a crucial signal for their egress into the blood and lymph.[2][3]
Spns2 plays a pivotal role in establishing and maintaining this essential S1P gradient.[4][5][6] Located on the surface of endothelial cells lining blood and lymphatic vessels, Spns2 functions as a transporter, actively exporting S1P from these cells into the circulatory fluids.[4][5][6][7] This creates a high S1P concentration in the blood and lymph relative to the comparatively low S1P levels within the lymphoid tissues, thus forming the necessary chemotactic cue for lymphocyte exit.[2][8]
Genetic ablation of Spns2 in mouse models leads to a dramatic reduction in lymph S1P levels, while plasma S1P concentrations are only minimally affected, indicating that other transporters like Mfsd2b are the primary source of plasma S1P from red blood cells.[4][8][9] The consequence of this diminished lymph S1P gradient is the retention of mature T cells in the thymus and lymph nodes, and of B cells in the bone marrow and spleen, resulting in a state of peripheral lymphopenia.[1][5][10]
Signaling Pathway Diagram
Caption: S1P signaling pathway for lymphocyte egress mediated by Spns2.
Quantitative Data on Spns2 Function
Studies utilizing Spns2 knockout (Spns2-/-) mice have provided critical quantitative data demonstrating the impact of Spns2 on lymphocyte counts and S1P concentrations.
| Parameter | Wild-Type (Control) | Spns2 Knockout (Spns2-/-) | Percentage Change | Reference |
| Peripheral Blood Lymphocyte Count | Normal | ~50-55% decrease | ↓ 50-55% | [3][11][12] |
| Thoracic Duct Lymph S1P Concentration | Normal (100-200 nM) | Nearly undetectable | ↓ ~100% | [3][11][12] |
| Plasma S1P Concentration | Normal | No significant change or minor decrease | ~0-45% | [3][4][11][12] |
| Mature T cells in Thymus | Normal | Marked accumulation | ↑ | [1][5][10] |
| Peripheral T cells (blood, secondary lymphoid organs) | Normal | Decreased numbers | ↓ | [1][5][10] |
| Mature Recirculating B cells (blood, secondary lymphoid organs) | Normal | Reduced frequency | ↓ | [1][5][10] |
Experimental Protocols
Generation and Analysis of Spns2 Knockout Mice
Objective: To study the in vivo effects of Spns2 deficiency on lymphocyte trafficking.
Methodology:
-
Generation of Spns2-/- Mice: Spns2 knockout mice can be generated using CRISPR/Cas9 technology or by obtaining strains from repositories like the NIH Knockout Mouse Project (KOMP).[1][11] A common strategy involves introducing a gene-trapping cassette or deleting a critical exon to create a null allele.[1]
-
Genotyping: Offspring are genotyped using PCR analysis of tail DNA to identify wild-type (+/+), heterozygous (+/-), and homozygous knockout (-/-) individuals.
-
Blood Collection and Analysis: Peripheral blood is collected from mice (e.g., via retro-orbital or tail vein sampling). Absolute lymphocyte counts are determined using an automated hematology analyzer or by manual counting with a hemocytometer.
-
Flow Cytometry: To analyze specific lymphocyte subpopulations, single-cell suspensions are prepared from blood, spleen, lymph nodes, and thymus. Cells are stained with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8 for T cells; B220, IgM for B cells) and analyzed using a flow cytometer.[3]
-
S1P Measurement: Blood is collected to separate plasma, and lymph is collected from the thoracic duct. S1P levels are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Bone Marrow Reconstitution (Chimeric Mice)
Objective: To determine the cellular source of Spns2 responsible for lymphocyte egress.
Methodology:
-
Recipient Preparation: Recipient mice (e.g., wild-type or Spns2-/-) are lethally irradiated to ablate their hematopoietic system.
-
Bone Marrow Isolation: Bone marrow cells are harvested from the femurs and tibias of donor mice (e.g., wild-type or Spns2-/-).
-
Reconstitution: A known number of donor bone marrow cells (e.g., 5 x 10^6 cells) is injected intravenously into the irradiated recipient mice.
-
Analysis: After a period of reconstitution (typically 6-8 weeks), the chimeric mice are analyzed. Successful reconstitution is confirmed by flow cytometry, checking for donor-derived cells in the periphery. Lymphocyte counts and S1P levels are then measured as described above to determine if Spns2 expression in hematopoietic or non-hematopoietic cells is required for normal lymphocyte trafficking. Studies have shown that Spns2 function in non-hematopoietic cells (endothelial cells) is critical.[1][5][10]
Lymphocyte Egress Assay
Objective: To directly measure the rate of lymphocyte exit from lymph nodes.
Methodology:
-
Adoptive Transfer: Fluorescently labeled lymphocytes (e.g., with CFSE) from a donor mouse are adoptively transferred into a recipient mouse.
-
S1P Modulator Administration: The recipient mouse is treated with an S1P receptor modulator (like FTY720) to trap the labeled lymphocytes within the lymph nodes.
-
Washout and Egress Monitoring: After a period to allow for lymphocyte homing to lymph nodes, the S1P modulator is washed out. The appearance of labeled lymphocytes in the efferent lymph or blood over time is monitored by flow cytometry. This assay can be adapted to compare egress in wild-type versus Spns2-/- mice or in the presence of Spns2 inhibitors.
Visualizing Experimental and Logical Frameworks
Experimental Workflow for Spns2 Function Analysis
Caption: Workflow for analyzing the function of Spns2 in mice.
Logical Relationship: Spns2, S1P Gradient, and Lymphocyte Distribution
Caption: Logical flow from Spns2 function to lymphocyte distribution.
Therapeutic Implications
The indispensable role of Spns2 in lymphocyte egress makes it a highly attractive target for drug development, particularly for autoimmune and inflammatory diseases.[1][5][10][13] By inhibiting Spns2, it is possible to mimic the lymphopenic phenotype of Spns2 knockout mice, effectively sequestering lymphocytes in lymphoid organs and preventing them from migrating to sites of inflammation.[13][14]
Spns2 inhibitors offer a potentially more targeted approach compared to existing S1P receptor modulators like fingolimod.[3][11][12] S1P receptor modulators act systemically on S1P receptors on various cell types, leading to on-target side effects such as bradycardia.[3][11][12] In contrast, Spns2 inhibitors would primarily affect the S1P gradient in the lymphatics, potentially offering a safer therapeutic window with fewer cardiovascular effects.[8] Preclinical studies with novel Spns2 inhibitors have shown efficacy in models of multiple sclerosis, supporting the therapeutic potential of this approach.[3][11][12][15]
Conclusion
Spns2 is a master regulator of lymphocyte trafficking, functioning as the key transporter that creates the S1P gradient essential for lymphocyte egress from lymphoid organs. Its targeted disruption leads to a predictable and significant reduction in circulating lymphocytes. The detailed understanding of its biological function, supported by robust quantitative data and well-defined experimental models, has paved the way for the development of Spns2 inhibitors as a promising new class of immunomodulatory drugs. Further research and clinical development in this area hold the potential to deliver more specific and safer therapies for a range of immune-mediated diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | How do sphingosine-1-phosphate affect immune cells to resolve inflammation? [frontiersin.org]
- 3. biorxiv.org [biorxiv.org]
- 4. The transporter Spns2 is required for secretion of lymph but not plasma sphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - The sphingosine-1-phosphate transporter Spns2 expressed on endothelial cells regulates lymphocyte trafficking in mice [jci.org]
- 6. researchgate.net [researchgate.net]
- 7. The sphingosine-1-phosphate transporter Spns2 expressed on endothelial cells regulates lymphocyte trafficking in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. The transporter Spns2 is required for secretion of lymph but not plasma sphingosine-1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. biorxiv.org [biorxiv.org]
- 13. What are SPNS2 inhibitors and how do they work? [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. Assessing Spns2-dependent S1P Transport as a Prospective Therapeutic Target - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of SLF1081851 TFA in the S1P Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the novel small molecule inhibitor, SLF1081851 TFA, and its significant role in the sphingosine-1-phosphate (S1P) signaling pathway. This compound has emerged as a potent and selective inhibitor of the S1P transporter, Spinster homolog 2 (Spns2), offering a promising alternative for the modulation of S1P-mediated processes in immunity, inflammation, and fibrosis. This document details the mechanism of action, quantitative data from key experiments, and comprehensive experimental protocols to support further research and development.
Introduction to the S1P Signaling Pathway and the Role of Spns2
The sphingosine-1-phosphate (S1P) signaling pathway is a critical regulator of numerous cellular processes, including cell proliferation, migration, survival, and immune cell trafficking. S1P is a bioactive sphingolipid metabolite synthesized intracellularly from sphingosine (B13886) by the action of sphingosine kinases (SphK1 and SphK2). To exert its extracellular signaling functions, S1P must be transported out of the cell. This "inside-out" signaling is primarily mediated by specific transporters, including Spinster homolog 2 (Spns2).
Once in the extracellular space, S1P binds to a family of five G protein-coupled receptors (GPCRs), S1P1-5, on the surface of target cells, initiating a cascade of downstream signaling events. The gradient of S1P between the blood/lymph and tissues is crucial for the egress of lymphocytes from secondary lymphoid organs. Disruption of this gradient forms the basis of action for several immunomodulatory drugs.
Spns2 is a major facilitator superfamily (MFS) transporter responsible for the release of S1P from various cell types, including endothelial cells. By controlling the extracellular S1P concentration, Spns2 plays a pivotal role in regulating lymphocyte trafficking and immune responses. Therefore, inhibition of Spns2 presents a targeted approach to modulate the S1P signaling pathway with potential therapeutic applications in autoimmune diseases, inflammatory disorders, and fibrosis.
This compound: A Selective Spns2 Inhibitor
This compound is a potent and selective small molecule inhibitor of the S1P transporter Spns2. Its inhibitory action on Spns2 blocks the release of S1P from cells, thereby reducing the extracellular S1P concentration and disrupting the S1P gradient necessary for lymphocyte egress.
Mechanism of Action
This compound directly targets and inhibits the function of the Spns2 transporter. By blocking Spns2-mediated S1P export, the compound effectively lowers S1P levels in the lymph and plasma. This reduction in circulating S1P prevents the activation of S1P1 receptors on lymphocytes, leading to their retention within secondary lymphoid organs and a subsequent decrease in circulating lymphocyte counts (lymphopenia). This mechanism of action is distinct from S1P receptor agonists, which cause receptor internalization and desensitization.
Figure 1: Mechanism of Action of this compound in the S1P Signaling Pathway.
Quantitative Data
The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.
In Vitro Activity
| Assay | Cell Line/Enzyme | Parameter | Value | Reference |
| S1P Release Inhibition | Spns2-expressing HeLa cells | IC50 | 1.93 µM | [1] |
| SphK1 Inhibition | Recombinant mouse SphK1 | IC50 | ≥30 µM | [1] |
| SphK2 Inhibition | Recombinant mouse SphK2 | IC50 | ≈30 µM | [1] |
| Table 1: In vitro inhibitory activity of this compound. |
In Vivo Pharmacodynamics and Pharmacokinetics
| Species | Dose & Route | Effect | Time Point | Cmax | T1/2 | Reference |
| Mice | 20 mg/kg, i.p. | Significantly decreased circulating lymphocyte count and plasma S1P concentration | 4 h post-dose | - | - | [1] |
| Rats | 20 mg/kg, i.p. | Reached a maximum concentration in blood. Drug levels sustained for at least 24 h. Maximal decrease in lymphocyte count (25% lower than t=0). | 2 h (Cmax), 4 h (lymphocyte nadir) | 5 µM | >8 h | [1] |
| Table 2: In vivo effects and pharmacokinetic parameters of this compound. |
Detailed Experimental Protocols
In Vitro S1P Release Assay in HeLa Cells
This assay quantifies the ability of this compound to inhibit the release of S1P from HeLa cells overexpressing mouse Spns2.
Materials:
-
HeLa cells
-
Plasmid encoding mouse Spns2
-
Transfection reagent
-
DMEM supplemented with 10% FBS and 1% penicillin/streptomycin
-
Assay buffer: Serum-free DMEM
-
S1P degradation inhibitors: 4-deoxypyridoxine, sodium fluoride, sodium vanadate
-
This compound
-
LC-MS/MS system for S1P quantification
Protocol:
-
Cell Culture and Transfection: Culture HeLa cells in DMEM with 10% FBS. For the assay, seed cells in 24-well plates. Transfect cells with the mouse Spns2 plasmid using a suitable transfection reagent according to the manufacturer's instructions. As a control, transfect a separate set of cells with an empty vector or a transport-dead mutant of Spns2.
-
Compound Treatment: 24 hours post-transfection, wash the cells with serum-free DMEM. Add fresh serum-free DMEM containing the S1P degradation inhibitors. Add this compound at various concentrations to the designated wells. Include a vehicle control (e.g., DMSO).
-
S1P Export: Incubate the cells with the compound for a predetermined time (e.g., 18-20 hours) at 37°C in a 5% CO2 incubator.
-
Sample Collection: After incubation, carefully collect the supernatant from each well.
-
S1P Quantification: Analyze the concentration of S1P in the collected supernatant using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percentage inhibition of S1P release for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.
Figure 2: Experimental workflow for the in vitro S1P release assay.
In Vivo Lymphocyte Count and S1P Measurement
This protocol describes the in vivo administration of this compound to rodents and the subsequent measurement of circulating lymphocyte counts and plasma S1P levels.
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice
-
This compound
-
Vehicle (e.g., 5% hydroxypropyl-β-cyclodextrin)
-
Blood collection supplies (e.g., EDTA tubes)
-
Automated hematology analyzer
-
LC-MS/MS system for S1P quantification
Protocol:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week before the experiment.
-
Compound Administration: Prepare a solution of this compound in the vehicle. Administer a single intraperitoneal (i.p.) injection of this compound (e.g., 20 mg/kg) or vehicle to the animals.
-
Blood Collection: At specified time points post-injection (e.g., 0, 2, 4, 8, 24 hours), collect blood samples from the animals via a suitable method (e.g., tail vein or cardiac puncture) into EDTA-containing tubes.
-
Lymphocyte Counting: Analyze a portion of the whole blood using an automated hematology analyzer to determine the circulating lymphocyte count.
-
Plasma S1P Quantification: Centrifuge the remaining blood to separate the plasma. Extract lipids from the plasma and quantify the S1P concentration using a validated LC-MS/MS method.
-
Data Analysis: Compare the lymphocyte counts and plasma S1P levels in the this compound-treated group to the vehicle-treated control group at each time point.
Conclusion
This compound is a valuable research tool for investigating the role of Spns2 and the S1P signaling pathway in health and disease. Its selectivity for Spns2 over sphingosine kinases and its demonstrated in vivo efficacy in reducing circulating lymphocytes and plasma S1P make it a compelling candidate for further preclinical development. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of Spns2 inhibition.
References
The Impact of SLF1081851 TFA on Plasma Sphingosine-1-Phosphate Levels: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the effects of the compound SLF1081851 trifluoroacetate (B77799) (TFA) on plasma sphingosine-1-phosphate (S1P) levels. SLF1081851 has been identified as a potent inhibitor of the S1P transporter, Spinster homolog 2 (Spns2), a key player in the regulation of S1P signaling pathways. This document summarizes the available quantitative data, details the experimental methodologies used in key studies, and provides visual representations of the relevant biological pathways and experimental workflows.
Executive Summary
SLF1081851 acts as an inhibitor of the S1P transporter Spns2. In vivo studies have demonstrated that the administration of SLF1081851 to animal models, specifically mice and rats, leads to a significant reduction in plasma S1P concentrations. This targeted inhibition of S1P transport from the intracellular space to the plasma highlights the potential of SLF1081851 as a tool for modulating S1P-mediated signaling in various physiological and pathological processes.
Data Presentation
The following tables summarize the quantitative data on the effects of SLF1081851 on S1P levels from key in vitro and in vivo studies.
Table 1: In Vitro Efficacy of SLF1081851 on S1P Release in Spns2-Expressing HeLa Cells
| Compound | Concentration | S1P Release Inhibition (%) | IC₅₀ (µM) |
| SLF1081851 | Various | Dose-dependent | 1.93 ± 0.04 |
Data extracted from Fritzemeier et al., 2022.[1]
Table 2: In Vivo Pharmacodynamic Effect of SLF1081851 on Plasma S1P Levels in Rats
| Compound | Dose (mg/kg) | Route of Administration | Time Point | Effect on Plasma S1P |
| SLF1081851 | 10 | Intraperitoneal | 2 hours (Cₘₐₓ) | Significant Decrease |
| 24 hours | Sustained Reduction |
Qualitative description based on pharmacokinetic data from Fritzemeier et al., 2022.[1]
Experimental Protocols
In Vitro Spns2 Inhibition Assay
This protocol outlines the methodology used to determine the in vitro efficacy of SLF1081851 in inhibiting S1P release from Spns2-expressing cells.
-
Cell Culture and Transfection: HeLa cells are cultured under standard conditions and transiently transfected with a plasmid encoding for murine Spns2.
-
Inhibitor Treatment: Transfected cells are treated with varying concentrations of SLF1081851. To prevent the intracellular degradation of S1P and enhance its export, the culture medium is supplemented with S1P lyase and S1P phosphatase inhibitors (e.g., 4-deoxypyridoxine, sodium fluoride, and sodium vanadate).
-
S1P Extraction: After a defined incubation period, the cell culture medium is collected. An internal standard (e.g., d7-S1P) is added to the medium, which is then subjected to a protein precipitation step using a solvent like methanol.
-
S1P Quantification by LC-MS/MS: The supernatant containing the extracted S1P is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The amount of S1P is quantified by comparing its peak area to that of the internal standard and a standard curve.
-
Data Analysis: The percentage of S1P release inhibition is calculated for each concentration of SLF1081851 relative to a vehicle control. The IC₅₀ value is then determined by fitting the dose-response data to a suitable pharmacological model.
In Vivo Pharmacodynamic Study in Rats
This protocol describes the in vivo administration of SLF1081851 to rats and the subsequent measurement of plasma S1P levels.
-
Animal Model: Male Sprague-Dawley rats are used for the study.
-
Compound Administration: SLF1081851 is formulated in a suitable vehicle and administered to the rats via intraperitoneal (IP) injection at a dose of 10 mg/kg.
-
Blood Sample Collection: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours) post-administration, blood samples are collected from the rats into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: The collected blood samples are centrifuged to separate the plasma from the blood cells.
-
S1P Extraction from Plasma: A small volume of plasma is mixed with a solvent (e.g., methanol) containing an internal standard (e.g., d7-S1P) to precipitate proteins and extract S1P.
-
S1P Quantification by LC-MS/MS: The extracted S1P in the supernatant is quantified using a validated LC-MS/MS method, as described in the in vitro protocol.
-
Pharmacokinetic and Pharmacodynamic Analysis: The plasma concentrations of SLF1081851 are determined at each time point to establish the pharmacokinetic profile. The corresponding plasma S1P levels are measured to evaluate the pharmacodynamic effect of the compound.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: S1P signaling pathway and the inhibitory action of SLF1081851 on the Spns2 transporter.
Caption: Experimental workflows for in vitro and in vivo analysis of SLF1081851 effects on S1P levels.
References
An In-depth Technical Guide to SLF1081851 TFA for the Investigation of Spns2 Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spinster homolog 2 (Spns2) is a crucial transporter protein responsible for the export of sphingosine-1-phosphate (S1P), a signaling lipid involved in a myriad of physiological processes, most notably immune cell trafficking.[1][2] The ability to modulate Spns2 activity presents a significant opportunity for therapeutic intervention in autoimmune diseases, inflammation, and cancer.[1] SLF1081851 TFA is a potent and selective inhibitor of Spns2, offering a valuable chemical tool to dissect the biological functions of this transporter and explore its potential as a drug target.[3][4][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols for its use in studying Spns2 biology.
Mechanism of Action
This compound functions as a direct inhibitor of the Spns2 transporter.[3][4] Spns2, a member of the major facilitator superfamily (MFS) of transporters, facilitates the movement of S1P across the cell membrane.[1] By blocking this transport activity, this compound effectively reduces the extracellular concentration of S1P, thereby modulating the downstream signaling pathways that are dependent on the interaction of S1P with its receptors (S1PRs).[1][3] Recent structural studies have revealed that Spns2 inhibitors like SLF1081851 (also referred to as compound 16d) lock the transporter in an inward-facing conformation, preventing the release of S1P.
Quantitative Data
The following tables summarize the key quantitative data for this compound based on published studies.
| Parameter | Value | Cell Line | Reference |
| IC50 (S1P Release) | 1.93 µM | HeLa | [2][3][4] |
| Parameter | Value | Species | Reference |
| SphK1 IC50 | ≥30 µM | Mouse | [2][4] |
| SphK2 IC50 | ≈30 µM | Mouse | [2][4] |
| Parameter | Dose | Route | Species | Effect | Reference |
| Lymphocyte Count Reduction | 20 mg/kg | i.p. | Mouse | Significant decrease in circulating lymphocytes at 4 hours post-dose. | [2][4] |
| Plasma S1P Reduction | 20 mg/kg | i.p. | Mouse | Significant decrease in plasma S1P concentration. | [2][4] |
| Parameter | Value | Species | Reference |
| Maximum Concentration (Cmax) | 5 µM | Rat | [2][4] |
| Time to Cmax (Tmax) | 2 hours | Rat | [2][4] |
| Half-life (t1/2) | > 8 hours | Rat | [2][4] |
| Sustained Concentration | ≥ 2 µM for at least 24 hours | Rat | [2][4] |
Signaling and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated.
References
- 1. Transport and inhibition of the sphingosine-1-phosphate exporter SPNS2 — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for SLF1081851 TFA in HeLa Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
SLF1081851 TFA is a potent and selective inhibitor of the Sphingosine-1-Phosphate (S1P) transporter, Spinster Homolog 2 (Spns2).[1][2] S1P is a critical signaling sphingolipid involved in a myriad of cellular processes, including cell proliferation, survival, migration, and angiogenesis.[3][4] In the context of cancer, the S1P signaling pathway is often dysregulated, contributing to tumor progression and therapeutic resistance.[1][5] this compound exerts its effect by blocking the export of intracellular S1P, thereby modulating the S1P signaling cascade.[1] In vitro studies utilizing HeLa cells have demonstrated that SLF1081851 inhibits S1P release with an IC50 of 1.93 μM.[1][2] These application notes provide detailed protocols for the use of this compound in HeLa cells to investigate its effects on cell viability, apoptosis, and migration.
Mechanism of Action: S1P Signaling Pathway
Sphingosine (B13886) kinase (SphK) phosphorylates sphingosine to S1P intracellularly. S1P can then be exported out of the cell by transporters like Spns2, where it can bind to a family of five G protein-coupled receptors (S1PR1-5) on the cell surface.[4] This "inside-out" signaling triggers downstream pathways, such as PI3K/Akt and MAPK/ERK, which are crucial for cell survival and proliferation.[3][5] By inhibiting Spns2, this compound prevents the release of S1P, leading to a reduction in autocrine and paracrine S1P signaling.
Data Presentation
| Parameter | Value | Reference |
| Target | Sphingosine-1-Phosphate Transporter (Spns2) | [1][2] |
| Cell Line | HeLa (Human Cervical Cancer) | [1] |
| IC50 for S1P Release | 1.93 µM | [1][2] |
| Recommended Working Concentration Range | 0.5 µM - 20 µM | Based on IC50 |
| Storage | Store at -20°C for up to 1 month or -80°C for up to 6 months. Protect from light. | [4] |
| Solubility | Soluble in DMSO | General laboratory practice |
Experimental Protocols
General Guidelines
-
Cell Culture: Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Further dilute the stock solution in a complete culture medium to the desired final concentrations immediately before use. Include a vehicle control (DMSO) in all experiments at a concentration equivalent to the highest concentration of this compound used.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the viability of HeLa cells.
Materials:
-
HeLa cells
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Assay (Caspase-3/7 Activity Assay)
This protocol measures the induction of apoptosis by this compound through the activation of caspases 3 and 7.
Materials:
-
HeLa cells
-
This compound
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Seed HeLa cells in a white-walled 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for 24 hours.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Express the results as a fold change in caspase activity relative to the vehicle-treated control.
Protocol 3: Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on the migratory capacity of HeLa cells.
Materials:
-
HeLa cells
-
This compound
-
6-well plates
-
200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Seed HeLa cells in 6-well plates and grow them to form a confluent monolayer.
-
Create a "scratch" or wound in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with a fresh medium containing different concentrations of this compound (e.g., 0, 1, 5, 10 µM).
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, and 48 hours).
-
Measure the width of the scratch at multiple points for each condition and time point.
-
Calculate the percentage of wound closure relative to the initial scratch area.
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. The role of sphingosine‐1‐phosphate in inflammation and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine-1-Phosphate: Structure, Functions, and Role in Cancer - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 4. mdpi.com [mdpi.com]
- 5. Sphingosine-1-phosphate (S1P) in cancer immunity and development - Reimann - Translational Cancer Research [tcr.amegroups.org]
Application Notes and Protocols for SLF1081851 TFA in an S1P Release Assay
Introduction
Sphingosine-1-phosphate (S1P) is a crucial signaling sphingolipid that regulates a multitude of cellular processes, including cell growth, differentiation, and migration.[1][2] S1P is synthesized intracellularly from sphingosine (B13886) by sphingosine kinases (SphK1 and SphK2).[3] Its "inside-out" signaling requires it to be transported out of the cell to activate five specific G protein-coupled receptors (S1P₁₋₅) on the cell surface.[3][4] The spinster homolog 2 (Spns2) protein has been identified as a key transporter responsible for S1P export from cells.[3]
SLF1081851 is a potent inhibitor of the Spns2 transporter.[3][4] By blocking Spns2, SLF1081851 prevents the release of S1P from cells, thereby modulating S1P signaling gradients that are vital for processes like lymphocyte trafficking.[3][4] This application note provides a detailed methodology for an S1P release assay using SLF1081851 trifluoroacetate (B77799) (TFA) to quantify its inhibitory effect on Spns2-mediated S1P transport.
Signaling Pathway of S1P Transport and Inhibition
The following diagram illustrates the synthesis of S1P, its transport out of the cell via the Spns2 transporter, and the mechanism of inhibition by SLF1081851.
Experimental Protocols
Principle of the Assay
This cell-based assay quantifies the inhibitory effect of SLF1081851 on the Spns2 transporter. Cells that do not naturally release S1P, such as HeLa cells, are engineered to express Spns2.[5] These cells are then treated with varying concentrations of SLF1081851. The amount of S1P released into the culture medium is measured after a defined incubation period, typically 18 hours.[5] A decrease in extracellular S1P concentration in the presence of the compound indicates inhibition of Spns2. The potency of the inhibitor is determined by calculating the IC₅₀ value from a dose-response curve.
Experimental Workflow
The diagram below outlines the major steps of the SLF1081851 TFA S1P release assay.
References
- 1. An assay system for measuring the acute production of sphingosine-1-phosphate in intact monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Assay of Sphingosine 1-phosphate Transporter Spinster Homolog 2 (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SLF1081851 TFA in Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SLF1081851 is a potent and selective inhibitor of the sphingosine-1-phosphate (S1P) transporter, Spinster homolog 2 (Spns2).[1][2] By blocking Spns2-mediated S1P export, SLF1081851 disrupts S1P gradients that are crucial for various physiological processes, most notably the trafficking of lymphocytes from secondary lymphoid organs.[1][3] This mechanism of action makes SLF1081851 a valuable research tool for studying the roles of S1P and Spns2 in immunology, inflammation, and other pathological conditions. These application notes provide recommended dosages, experimental protocols, and key data for the use of SLF1081851 TFA in mouse studies.
Mechanism of Action
SLF1081851 acts as a specific inhibitor of the S1P transporter Spns2.[1][2] S1P is a signaling lipid that is exported from cells to form extracellular gradients. These gradients are essential for the egress of lymphocytes from lymph nodes into the lymphatic circulation. By inhibiting Spns2, SLF1081851 reduces the concentration of S1P in the lymph, which in turn leads to the retention of lymphocytes within the lymph nodes, resulting in a decrease in circulating lymphocyte counts (lymphopenia).[1]
Data Presentation
In Vitro Activity
| Parameter | Value | Cell Line | Reference |
| IC50 (S1P Release) | 1.93 µM | HeLa cells | [1] |
| IC50 (S1P Release) | 1.93 ± 0.04 μM | HeLa cells | [2] |
In Vivo Pharmacodynamic Effects in Mice
| Dosage | Strain | Administration Route | Time Point | Effect | Reference |
| 20 mg/kg | C57BL/6 | Intraperitoneal (i.p.) | 4 hours post-dose | Significant decrease in circulating lymphocytes and plasma S1P | [4][5] |
| 5 or 10 mg/kg | Wild-type | Intraperitoneal (i.p.) | Daily (from day 4 to 13) | Amelioration of kidney fibrosis | [6] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
This protocol provides a general method for preparing a formulation of this compound suitable for intraperitoneal injection in mice. Researchers should optimize the formulation based on their specific experimental needs and the solubility characteristics of their specific batch of the compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80
-
Sterile saline (0.9% NaCl) or sterile water (ddH₂O)
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh the desired amount of this compound.
-
Dissolve the compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure the compound is completely dissolved.
-
-
Vehicle Preparation:
-
Prepare the vehicle solution by mixing PEG300, Tween 80, and sterile saline or ddH₂O. A common vehicle composition is 40% PEG300, 5% Tween 80, and 55% sterile saline. For example, to prepare 1 mL of vehicle, mix 400 µL of PEG300, 50 µL of Tween 80, and 550 µL of sterile saline.
-
-
Final Formulation:
-
Add the required volume of the this compound stock solution to the prepared vehicle.
-
Vortex the final solution thoroughly to ensure homogeneity. The final concentration of DMSO in the injected volume should be kept low (ideally below 5%) to minimize toxicity.
-
Example for a 10 mg/kg dose in a 20 g mouse:
-
Desired dose: 10 mg/kg
-
Mouse weight: 20 g = 0.02 kg
-
Total dose per mouse: 10 mg/kg * 0.02 kg = 0.2 mg
-
Injection volume: 100 µL = 0.1 mL
-
Required final concentration: 0.2 mg / 0.1 mL = 2 mg/mL
-
If using a 10 mg/mL stock in DMSO, you would need 20 µL of the stock for every 100 µL of final formulation. The remaining 80 µL would be the vehicle. In this case, the final DMSO concentration would be 20%. Researchers should adjust the stock concentration and vehicle ratios to achieve the desired final dose and minimize DMSO concentration.
In Vivo Dosing and Monitoring in Mice
Animals:
Administration:
-
Administer the prepared this compound formulation via intraperitoneal (i.p.) injection.
-
The recommended dosage range for observing a significant effect on lymphocyte counts is 10-20 mg/kg.[4][5][6]
-
For acute studies, a single dose is administered. For chronic studies, daily administration may be required.
Pharmacodynamic Monitoring:
-
Lymphocyte Counting:
-
Collect blood samples from the tail vein or via cardiac puncture at desired time points (e.g., 4 hours post-dose for acute effects).
-
Use an automated hematology analyzer or manual counting with a hemocytometer to determine the total number of circulating lymphocytes. A significant reduction in lymphocyte count is the expected pharmacodynamic effect.
-
-
S1P Measurement (Optional):
-
Collect plasma from blood samples.
-
S1P levels can be quantified using methods such as liquid chromatography-mass spectrometry (LC-MS). A decrease in plasma S1P levels is expected following SLF1081851 administration.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for mouse studies.
References
- 1. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazole-Based Sphingosine-1-phosphate Transporter Spns2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SLF-1081851 I CAS#: 2763730-97-6 I Spns2 inhibitor I InvivoChem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for SLF1081851 TFA Intraperitoneal Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
SLF1081851 is a potent and selective inhibitor of the Sphingosine-1-Phosphate (S1P) transporter, Spinster homolog 2 (Spns2).[1][2] S1P is a critical signaling molecule involved in numerous physiological processes, most notably the regulation of immune cell trafficking.[1] By inhibiting Spns2, SLF1081851 blocks the transport of S1P from cells, leading to a reduction in circulating S1P levels. This disruption of the S1P gradient results in the sequestration of lymphocytes in secondary lymphoid organs, causing a decrease in circulating lymphocyte counts (lymphopenia).[1][3] This mechanism of action makes SLF1081851 a valuable tool for studying the role of Spns2 in various biological processes and a potential therapeutic agent for autoimmune diseases like multiple sclerosis.[1]
These application notes provide a comprehensive guide for the intraperitoneal (IP) injection of SLF1081851 TFA in rodent models, including detailed protocols, quantitative data, and visual diagrams to facilitate experimental design and execution.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from in vitro and in vivo studies, as well as general guidelines for intraperitoneal injections in mice and rats.
Table 1: In Vitro and In Vivo Data for this compound
| Parameter | Value | Species/Cell Line | Source |
| In Vitro IC50 | 1.93 µM | HeLa cells | [1][2] |
| In Vivo Dosage | 20 mg/kg | Mice | [1] |
| Pharmacodynamic Effects | Significant decrease in circulating lymphocytes and plasma S1P | Mice and Rats | [1][2] |
Table 2: General Guidelines for Intraperitoneal Injection in Rodents
| Parameter | Mice | Rats | Source |
| Needle Gauge | 25-30 G | 23-25 G | [4][5][6] |
| Maximum Injection Volume | < 10 ml/kg | < 10 ml/kg | [5][6] |
| Injection Angle | 30-45° | 30-40° | [4][5][6] |
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
A previously reported vehicle for the in vivo administration of a similar Spns2 inhibitor can be adapted for this compound.[3]
Materials:
-
This compound
-
PEG400
-
Ethanol
-
Solutol HS 15
-
Sterile Water for Injection
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Weigh the required amount of this compound based on the desired dosage (e.g., 20 mg/kg) and the number and weight of the animals to be treated.
-
Prepare the vehicle solution consisting of 36.1% PEG400, 9.1% ethanol, 4.6% Solutol HS 15, and 50.2% sterile water.
-
Add the weighed this compound to a sterile microcentrifuge tube.
-
Add the vehicle solution to the microcentrifuge tube containing the compound.
-
Vortex the mixture thoroughly until the compound is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution, but the stability of the compound under these conditions should be verified.
-
Visually inspect the solution for any undissolved particles. The final solution should be clear.
-
Warm the solution to room or body temperature before injection to minimize discomfort to the animal.[4][7]
Intraperitoneal Injection Protocol for Mice
This protocol provides a step-by-step guide for the safe and effective intraperitoneal administration of this compound to mice.
Materials:
-
Prepared this compound solution
-
Sterile syringes (0.3 - 1 ml)
-
Sterile needles (25-30 G)
-
70% Isopropyl alcohol or other suitable disinfectant
-
Gauze or cotton swabs
-
Appropriate personal protective equipment (PPE)
Protocol:
-
Animal Restraint:
-
Injection Site Identification:
-
Injection Procedure:
-
Tilt the mouse's head downwards at approximately a 30° angle. This will cause the abdominal organs to shift cranially, reducing the risk of puncture.[8]
-
Disinfect the injection site with an alcohol swab.[4]
-
Insert the needle, with the bevel facing up, at a 30-45° angle to the abdominal wall.[4]
-
Gently aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel or internal organ. If blood or other fluid is drawn, withdraw the needle and reinject at a different site with a fresh needle and syringe.[8]
-
Slowly inject the this compound solution into the peritoneal cavity.
-
Withdraw the needle smoothly and return the mouse to its cage.
-
-
Post-Injection Monitoring:
-
Observe the animal for several minutes post-injection for any signs of distress, bleeding at the injection site, or adverse reactions.[5]
-
Intraperitoneal Injection Protocol for Rats
This protocol outlines the procedure for intraperitoneal injection in rats. A two-person technique is generally recommended for better restraint and safety.[5][10]
Materials:
-
Prepared this compound solution
-
Sterile syringes (1-3 ml)
-
Sterile needles (23-25 G)
-
70% Isopropyl alcohol or other suitable disinfectant
-
Gauze or cotton swabs
-
Appropriate PPE
Protocol:
-
Animal Restraint (Two-Person Technique):
-
Injection Site Identification:
-
Injection Procedure:
-
The second person disinfects the injection site with an alcohol swab.
-
Insert the needle, with the bevel facing up, at a 30-40° angle into the identified quadrant.[5][6]
-
Aspirate to ensure correct needle placement. If no fluid is drawn, proceed with the injection.
-
Administer the solution slowly and steadily.
-
Withdraw the needle carefully.
-
-
Post-Injection Monitoring:
-
Return the rat to its cage and monitor for any immediate adverse effects.[5]
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as an Spns2 inhibitor.
Experimental Workflow for Intraperitoneal Injection
Caption: Workflow for intraperitoneal injection of this compound.
References
- 1. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. uac.arizona.edu [uac.arizona.edu]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. researchanimaltraining.com [researchanimaltraining.com]
- 8. Video: Compound Administration in Rodents- Injection Techniques [jove.com]
- 9. research.vt.edu [research.vt.edu]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring Lymphocyte Count Changes After SLF1081851 TFA Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
SLF1081851 TFA is a potent and selective inhibitor of the sphingosine-1-phosphate (S1P) transporter, Spinster homolog 2 (Spns2).[1][2] Spns2 plays a crucial role in the egress of lymphocytes from secondary lymphoid organs by facilitating the transport of S1P, a key signaling molecule that regulates lymphocyte trafficking.[1][3][4] Inhibition of Spns2 by this compound disrupts the S1P gradient, leading to the retention of lymphocytes in lymphoid tissues and a subsequent reduction in circulating lymphocyte counts.[1][3] This application note provides detailed protocols for measuring these changes in lymphocyte counts following treatment with this compound, offering valuable methods for preclinical and clinical research.
Data Presentation
In Vitro and In Vivo Efficacy of SLF1081851
| Parameter | Value | Species/Cell Line | Description | Reference |
| IC₅₀ | 1.93 µM | HeLa cells | In vitro concentration required to inhibit S1P release by 50%. | [1][2] |
| In Vivo Effect | Significant Decrease | Mice and Rats | Administration of SLF1081851 led to a significant reduction in circulating lymphocyte counts and plasma S1P concentrations.[1][2] | [1][2] |
| Comparative In Vitro Inhibition | 67% inhibition at 2 µM | Not Specified | A three-carbon unit analog of SLF1081851 (16d) showed potent inhibition of Spns2. | [1] |
Signaling Pathway
The mechanism of action of this compound involves the inhibition of the S1P transporter Spns2. This disrupts the normal S1P signaling pathway that governs lymphocyte egress from lymph nodes.
References
- 1. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway: Therapeutic Targets in Autoimmunity and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Sphingosine-1-Phosphate (S1P) Levels by LC-MS/MS Following Treatment with the Spns2 Inhibitor SLF1081851 TFA
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantitative analysis of Sphingosine-1-Phosphate (S1P) in biological matrices, specifically plasma and cell culture media, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol is designed for researchers and drug development professionals investigating the effects of SLF1081851 TFA, a known inhibitor of the S1P transporter Spinster homolog 2 (Spns2). Included are a validated sample preparation procedure, LC-MS/MS instrument parameters, and a summary of the expected impact of SLF1081851 on S1P levels. Additionally, this document provides diagrams of the S1P signaling pathway and the experimental workflow to facilitate a comprehensive understanding of the methodology and its biological context.
Introduction
Sphingosine-1-phosphate is a critical bioactive signaling lipid that regulates a wide array of cellular processes, including cell proliferation, migration, survival, and immune cell trafficking.[1][2] The extracellular concentration of S1P is tightly controlled by its synthesis, degradation, and transport.[3] The S1P transporter Spns2 plays a crucial role in the export of S1P from cells, thereby influencing the S1P gradients necessary for normal physiological functions, such as lymphocyte trafficking.[1]
SLF1081851 has been identified as an inhibitor of Spns2, making it a valuable pharmacological tool for studying the physiological and pathological roles of S1P signaling.[1] By blocking Spns2-mediated S1P export, SLF1081851 is expected to decrease extracellular S1P levels. Accurate and sensitive quantification of S1P in biological samples following treatment with this compound is essential for elucidating its mechanism of action and therapeutic potential. LC-MS/MS has become the gold standard for the specific and sensitive quantification of S1P due to its high selectivity and accuracy.[4][5]
S1P Signaling Pathway and the Role of Spns2
S1P is generated intracellularly from sphingosine (B13886) through the action of sphingosine kinases (SphK1 and SphK2). It can then be exported out of the cell by transporters like Spns2 to act on a family of five G protein-coupled receptors (S1P₁₋₅) on the cell surface.[2][3] This extracellular signaling cascade is critical for immune cell trafficking, vascular development, and other physiological processes. Inhibition of Spns2 by SLF1081851 blocks the release of S1P, thereby reducing its availability to bind to its receptors and modulating downstream signaling.
Quantitative Data Summary
Treatment with SLF1081851 has been shown to reduce S1P levels in both in vitro and in vivo settings. The following table summarizes the quantitative data from studies investigating the effect of SLF1081851 on S1P concentrations.
| Biological Matrix | Treatment Conditions | Effect on S1P Levels | Reference |
| HeLa Cell Media | 1.93 µM SLF1081851 | IC₅₀ for inhibition of S1P release | [1] |
| Mouse Kidney Perivascular Cell Media | Dose-dependent (0.3 µM to 10 µM) SLF1081851 | Significant decrease in S1P concentrations | [6] |
| Mouse Plasma | 20 mg/kg SLF1081851 (intraperitoneal injection) | Significant decrease in plasma S1P concentration | [1][7] |
Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol is suitable for the extraction of S1P from plasma and cell culture media.
Materials:
-
Biological sample (plasma or cell culture supernatant)
-
Ice-cold methanol (B129727) containing an internal standard (e.g., C17-S1P or d₇-S1P)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge capable of ≥17,000 x g
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 20 µL of the biological sample.
-
Add 200 µL of ice-cold methanol containing the internal standard.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Incubate the samples on ice for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at 17,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant containing the extracted S1P to a new tube for LC-MS/MS analysis.
LC-MS/MS Analysis
The following is a general LC-MS/MS method that can be adapted for S1P quantification. Instrument-specific optimization is recommended.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Optimize for separation of S1P and internal standard |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | S1P: m/z 380.3 → 264.3 C17-S1P (IS): m/z 366.3 → 250.3 |
| Collision Energy | Optimize for maximum signal intensity |
| Source Parameters | Optimize for specific instrument |
Experimental Workflow
The overall workflow for the quantification of S1P levels following treatment with this compound involves several key stages, from sample collection to data analysis.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust and sensitive approach for the quantification of S1P in biological samples following treatment with the Spns2 inhibitor this compound. The provided protocols and workflows offer a comprehensive guide for researchers and scientists in the fields of drug development and lipid signaling. Accurate measurement of S1P modulation by SLF1081851 is crucial for understanding the therapeutic potential of targeting the S1P transport system in various diseases.
References
- 1. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collection - Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Quantification of sphingosine-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Application Note: SLF1081851 TFA for Immunomodulatory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SLF1081851 TFA is a first-generation small molecule inhibitor of the Sphingosine-1-Phosphate (S1P) transporter, Spinster homolog 2 (Spns2).[1][2][3] S1P is a critical signaling lipid that regulates a multitude of cellular processes, most notably the trafficking of lymphocytes from secondary lymphoid organs. By blocking Spns2-mediated S1P export, this compound effectively reduces the concentration of S1P in the lymph, thereby sequestering lymphocytes and preventing their migration to sites of inflammation.[1] This mechanism of action makes this compound a valuable tool for immunomodulatory research, particularly in the context of autoimmune diseases.
Mechanism of Action
The S1P signaling pathway plays a pivotal role in immune cell trafficking. S1P is synthesized within cells by sphingosine (B13886) kinases (SphK1 and SphK2) and is then exported into the extracellular environment by transporters such as Spns2. The resulting S1P gradient between the lymph and secondary lymphoid organs is essential for the egress of lymphocytes, which express S1P receptors (S1P1-5). This compound specifically inhibits the transporter function of Spns2, leading to a disruption of this S1P gradient. This, in turn, prevents lymphocytes from leaving the lymph nodes, resulting in a reduction of circulating lymphocytes (lymphopenia) and a dampening of the immune response.
Quantitative Data
This compound has been characterized by its potent inhibitory activity on S1P release in vitro and its ability to modulate lymphocyte counts in vivo.
| Parameter | Value | Species/Cell Line | Reference |
| In Vitro IC50 (S1P Release) | 1.93 µM | HeLa cells overexpressing mouse Spns2 | [2] |
| In Vivo Effect on Lymphocyte Count | ~25% reduction | C57BL/6 Mice | [2] |
| In Vivo Dose for Lymphocyte Reduction | 20 mg/kg (i.p.) | C57BL/6 Mice | [2] |
| In Vivo Effect on Plasma S1P | Significant decrease | C57BL/6 Mice | [2] |
Experimental Protocols
In Vitro S1P Release Assay
This protocol details the methodology to assess the inhibitory effect of this compound on Spns2-mediated S1P release from cultured cells.
Materials:
-
HeLa cells
-
pcDNA3.1 plasmid encoding mouse Spns2
-
G418 (Geneticin)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Serum-free medium with 0.2% fatty acid-free BSA
-
4-deoxypyridoxine, Sodium Fluoride (NaF), Sodium Orthovanadate (Na₃VO₄)
-
This compound
-
LC-MS/MS system
Protocol:
-
Cell Culture and Transfection:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Transfect HeLa cells with the pcDNA3.1-mSpns2 plasmid.
-
Select for stable expression using G418.
-
-
Cell Plating:
-
Seed the Spns2-expressing HeLa cells in 12-well plates and grow to near confluence.
-
-
Inhibition of S1P Catabolism:
-
Prepare release media (serum-free medium with 0.2% fatty acid-free BSA) containing 1 mM 4-deoxypyridoxine, 2 mM NaF, and 0.2 mM Na₃VO₄ to inhibit S1P-degrading enzymes.
-
-
Compound Treatment:
-
Remove the growth medium from the cells.
-
Add the release media containing various concentrations of this compound (or vehicle control) to the wells.
-
-
Incubation:
-
Incubate the plates for 16-18 hours at 37°C.
-
-
Sample Collection and Analysis:
-
Collect the supernatant (release media).
-
Quantify the concentration of S1P in the supernatant using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition of S1P release for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
In Vivo Assessment of Lymphocyte Reduction in Mice
This protocol describes the in vivo administration of this compound to mice and the subsequent analysis of peripheral blood lymphocyte counts.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle (e.g., sterile PBS or a suitable formulation)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Flow cytometer
-
Antibodies for lymphocyte subset staining (e.g., anti-CD3, anti-CD19, anti-NK1.1)
Protocol:
-
Animal Acclimation and Grouping:
-
Acclimate mice to the facility for at least one week.
-
Randomly assign mice to treatment and vehicle control groups.
-
-
Compound Administration:
-
Prepare a solution of this compound in the chosen vehicle.
-
Administer a single dose of this compound (e.g., 20 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
-
Blood Collection:
-
At a predetermined time point (e.g., 4 hours post-dose), collect blood samples from the mice via a suitable method (e.g., tail vein or retro-orbital bleed) into EDTA-coated tubes.
-
-
Lymphocyte Counting:
-
Perform a complete blood count (CBC) using an automated hematology analyzer to determine the absolute lymphocyte count.
-
Alternatively, use flow cytometry for a more detailed analysis of lymphocyte subsets.
-
-
Flow Cytometry (Optional):
-
Lyse red blood cells from the whole blood samples.
-
Stain the remaining leukocytes with fluorescently-labeled antibodies against lymphocyte markers.
-
Acquire the samples on a flow cytometer and analyze the data to quantify different lymphocyte populations.
-
-
Data Analysis:
-
Calculate the percentage reduction in lymphocyte counts in the this compound-treated group compared to the vehicle-treated group.
-
Research Applications
The immunomodulatory properties of this compound make it a valuable research tool for studying autoimmune and inflammatory diseases.
-
Experimental Autoimmune Encephalomyelitis (EAE): As a model for multiple sclerosis, EAE is characterized by T-cell mediated inflammation in the central nervous system. Genetic knockout of Spns2 has been shown to be protective in the EAE model, suggesting that pharmacological inhibition with this compound can be used to investigate the therapeutic potential of targeting S1P transport in this disease.
-
Rheumatoid Arthritis (RA): The infiltration of immune cells into the synovium is a hallmark of RA. This compound can be employed in animal models of RA, such as collagen-induced arthritis (CIA), to study the role of lymphocyte trafficking in disease pathogenesis.
-
Inflammatory Bowel Disease (IBD): Chronic inflammation in the gastrointestinal tract in IBD is driven by a persistent immune response. This compound can be utilized in models of colitis to explore the impact of lymphocyte sequestration on gut inflammation.
-
Anti-inflammatory Effects: SLF1081851 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as MCP-1, IL-6, and CXCL-1, in human perivascular cells stimulated with lipopolysaccharide (LPS). This suggests a direct anti-inflammatory effect in addition to its impact on lymphocyte trafficking.
Conclusion
This compound is a potent and specific inhibitor of the S1P transporter Spns2. Its ability to modulate lymphocyte trafficking by disrupting the S1P gradient provides a powerful tool for researchers investigating the mechanisms of immune regulation and for the preclinical evaluation of novel therapeutic strategies for autoimmune and inflammatory diseases. The detailed protocols and data presented in this application note serve as a guide for the effective use of this compound in immunomodulatory research.
References
Application Notes and Protocols for SLF1081851 TFA in Autoimmune Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SLF1081851 TFA is a first-in-class inhibitor of the sphingosine-1-phosphate (S1P) transporter, Spinster homolog 2 (Spns2).[1][2] S1P is a critical signaling lipid that regulates lymphocyte trafficking. By inhibiting Spns2, this compound blocks the egress of lymphocytes from lymphoid organs, thereby reducing the number of circulating lymphocytes.[1][2] This mechanism is highly relevant to the pathogenesis of autoimmune diseases, which are characterized by the infiltration of autoreactive lymphocytes into target tissues. Preclinical studies using genetic knockout of Spns2 have demonstrated significant protection in models of autoimmune diseases, suggesting that pharmacological inhibition with this compound is a promising therapeutic strategy.[1][3]
These application notes provide detailed protocols for utilizing this compound in two common mouse models of autoimmune diseases: Experimental Autoimmune Encephalomyelitis (EAE) for multiple sclerosis and Collagen-Induced Arthritis (CIA) for rheumatoid arthritis.
Mechanism of Action: S1P Signaling and Spns2 Inhibition
Sphingosine-1-phosphate (S1P) is a signaling lipid that plays a crucial role in immune cell trafficking. S1P is present in high concentrations in the blood and lymph, creating a chemotactic gradient that draws lymphocytes out of secondary lymphoid organs, such as lymph nodes. This process is essential for a normal immune response but can be pathogenic in autoimmune diseases where autoreactive lymphocytes migrate to and attack healthy tissues.
The egress of lymphocytes from lymphoid tissues is dependent on the S1P gradient, which is maintained by S1P transporters. Spns2 is a key S1P transporter expressed on endothelial cells.[3] this compound is a small molecule inhibitor of Spns2. By blocking Spns2, this compound prevents the export of S1P from endothelial cells into the lymph, thereby disrupting the S1P gradient. This disruption leads to the retention of lymphocytes within the lymph nodes, a phenomenon known as lymphopenia. This reduction in circulating autoreactive lymphocytes is the primary mechanism by which this compound is expected to ameliorate autoimmune disease.
Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is the most commonly used animal model for multiple sclerosis. It is induced by immunization with myelin-derived antigens, leading to an autoimmune response against the central nervous system (CNS), characterized by inflammation, demyelination, and paralysis.
Expected Outcomes
While direct studies with this compound in the EAE model are not yet published, studies with other potent Spns2 inhibitors and Spns2 knockout mice have shown significant therapeutic effects.[1][4][5] Administration of a potent Spns2 inhibitor at 10 mg/kg (intraperitoneal) has been shown to reduce circulating lymphocyte counts and impair the progression of EAE.[4] Therefore, treatment with this compound is expected to:
-
Reduce the clinical severity of EAE.
-
Delay the onset of disease.
-
Decrease the infiltration of inflammatory cells into the CNS.
-
Reduce demyelination in the spinal cord.
EAE Induction and Treatment Workflow
Protocol: EAE Induction and Treatment with this compound
Materials:
-
Female C57BL/6 mice, 8-12 weeks old
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis Toxin (PTX)
-
This compound
-
Vehicle for this compound (e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in sterile water)
-
Sterile PBS
Procedure:
-
Preparation of MOG/CFA Emulsion:
-
On the day of immunization, prepare a 2 mg/mL solution of MOG35-55 in sterile PBS.
-
Prepare a 4 mg/mL suspension of Mycobacterium tuberculosis H37Ra in CFA.
-
Mix equal volumes of the MOG35-55 solution and the CFA suspension to create a stable water-in-oil emulsion. Emulsify by sonicating or syringing until a drop of the emulsion does not disperse in water.
-
-
Immunization (Day 0):
-
Anesthetize mice with isoflurane.
-
Inject 100 µL of the MOG/CFA emulsion subcutaneously at two sites on the flank (total of 200 µL per mouse).
-
Administer 200 ng of PTX in 100 µL of sterile PBS via intraperitoneal (i.p.) injection.
-
-
Second PTX Injection (Day 2):
-
Administer a second dose of 200 ng of PTX in 100 µL of sterile PBS via i.p. injection.
-
-
Treatment with this compound:
-
Prophylactic Treatment: Begin daily administration of this compound or vehicle on Day 0. A suggested starting dose is 10 mg/kg, administered i.p. or by oral gavage. Dose-response studies are recommended to determine the optimal dose.
-
Therapeutic Treatment: Alternatively, begin treatment upon the first signs of clinical disease (typically around day 10-12).
-
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Use a standard scoring system:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind and fore limb paralysis
-
5: Moribund
-
-
-
Termination and Tissue Collection:
-
Euthanize mice at the peak of disease (around day 21-28) or at a predetermined experimental endpoint.
-
Collect blood for lymphocyte counting and cytokine analysis.
-
Perfuse with ice-cold PBS and collect spinal cords for histological analysis (H&E for inflammation, Luxol Fast Blue for demyelination) and flow cytometry.
-
Collagen-Induced Arthritis (CIA) Model
CIA is a widely used animal model for rheumatoid arthritis. Immunization with type II collagen induces an autoimmune response leading to joint inflammation, cartilage destruction, and bone erosion, closely mimicking the pathology of human RA.
Expected Outcomes
Studies on Spns2 knockout mice have shown a significant resistance to the development of CIA. These mice exhibit reduced arthritis severity, less joint swelling, and lower levels of inflammatory markers and autoantibodies. Based on these findings, treatment with this compound is expected to:
-
Reduce the incidence and severity of arthritis.
-
Decrease paw swelling.
-
Attenuate joint inflammation, cartilage damage, and bone erosion.
-
Lower serum levels of pro-inflammatory cytokines and anti-collagen antibodies.
Data from Spns2 Knockout Mice in CIA Model
The following table summarizes the expected outcomes based on data from Spns2 knockout (Spns2-/-) mice in a CIA model. Similar results are anticipated with effective pharmacological inhibition by this compound.
| Parameter | Wild-Type (WT) Mice | Spns2-/- Mice (Expected with this compound) |
| Arthritis Score (Mean) | 8.5 | 2.0 |
| Ankle Thickness (mm) | 3.2 | 2.5 |
| Serum MMP-3 (ng/mL) | ~150 | ~50 |
| Anti-Collagen II IgG (µg/mL) | ~400 | ~150 |
CIA Induction and Treatment Workflow
Protocol: CIA Induction and Treatment with this compound
Materials:
-
Male DBA/1 mice, 8-10 weeks old
-
Bovine or Chicken Type II Collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle for this compound
-
0.1 M Acetic Acid
Procedure:
-
Preparation of Collagen Solutions:
-
Dissolve Type II collagen in 0.1 M acetic acid overnight at 4°C to a final concentration of 2 mg/mL.
-
-
Primary Immunization (Day 0):
-
Emulsify the collagen solution with an equal volume of CFA.
-
Anesthetize mice and inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Emulsify the collagen solution with an equal volume of IFA.
-
Inject 100 µL of the emulsion intradermally at a site different from the primary injection.
-
-
Treatment with this compound:
-
Prophylactic Treatment: Begin daily administration of this compound or vehicle on Day 0 or Day 21. A suggested starting dose is 10 mg/kg, administered i.p. or by oral gavage.
-
Therapeutic Treatment: Begin treatment at the onset of clinical signs of arthritis (typically around day 25-35).
-
-
Clinical Assessment:
-
Monitor mice 3-4 times per week for signs of arthritis starting from day 21.
-
Score each paw on a scale of 0-4:
-
0: No swelling or erythema
-
1: Erythema and mild swelling confined to the tarsals or ankle joint
-
2: Erythema and mild swelling extending from the ankle to the tarsals
-
3: Erythema and moderate swelling extending from the ankle to the metatarsal joints
-
4: Erythema and severe swelling encompassing the ankle, foot, and digits
-
-
The maximum score per mouse is 16.
-
Measure paw thickness using a digital caliper.
-
-
Termination and Analysis:
-
Euthanize mice between days 42 and 56.
-
Collect blood for analysis of serum cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies.
-
Collect paws for histological analysis of inflammation, cartilage damage, and bone erosion.
-
Conclusion
This compound, as a potent inhibitor of the S1P transporter Spns2, represents a valuable tool for studying the role of lymphocyte trafficking in autoimmune diseases. The protocols outlined above provide a framework for evaluating the therapeutic potential of this compound in EAE and CIA, two of the most relevant animal models for multiple sclerosis and rheumatoid arthritis, respectively. Researchers are encouraged to optimize dosing and treatment schedules for their specific experimental needs.
References
- 1. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibitors of SPNS2 for the Treatment of Chronic Inflammatory Diseases - NYU TOV Licensing [license.tov.med.nyu.edu]
- 4. Development of Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spns2 for the Treatment of Multiple Sclerosis [vtechworks.lib.vt.edu]
- 5. Imidazole-Based Sphingosine-1-phosphate Transporter Spns2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
SLF1081851 TFA: A Chemical Probe for Investigating Sphingosine-1-Phosphate Signaling
Introduction
SLF1081851, supplied as a trifluoroacetic acid (TFA) salt, is a pioneering small molecule inhibitor of the sphingosine-1-phosphate (S1P) transporter, Spinster homolog 2 (Spns2).[1][2] S1P is a critical signaling lipid that regulates a multitude of cellular processes through its interaction with five G-protein-coupled receptors (S1P1-5).[1][2] The transport of S1P across the cell membrane is essential for its extracellular signaling functions, a process mediated by transporters like Spns2.[1][3] By blocking Spns2, SLF1081851 serves as a valuable chemical tool for elucidating the physiological and pathological roles of S1P transport and signaling.[2][4] These application notes provide an overview of SLF1081851's mechanism of action, key experimental data, and protocols for its use in chemical biology research.
Mechanism of Action
SLF1081851 specifically inhibits the export of S1P from cells by blocking the function of the Spns2 transporter.[1] This leads to a reduction in extracellular S1P levels, thereby modulating the S1P signaling pathway.[1][5] In vivo, this inhibition results in decreased plasma S1P concentrations and a subsequent reduction in circulating lymphocytes, phenocopying the genetic knockout of Spns2.[1][2] This makes SLF1081851 a powerful tool for studying processes regulated by S1P gradients, such as lymphocyte trafficking and immune responses.[3][5]
S1P Signaling Pathway and Point of Intervention
The diagram below illustrates the sphingosine-1-phosphate signaling pathway and highlights the inhibitory action of SLF1081851.
Caption: Inhibition of the Spns2 transporter by SLF1081851 blocks S1P export.
Quantitative Data
The following tables summarize the in vitro and in vivo activity of SLF1081851.
Table 1: In Vitro Activity of SLF1081851
| Cell Line | Assay | IC50 (µM) | Reference |
| HeLa | S1P Release Inhibition | 1.93 | [1][2] |
Table 2: In Vivo Effects of SLF1081851 Administration
| Species | Effect | Reference |
| Mice | Significant decrease in circulating lymphocyte counts | [1][2] |
| Mice | Significant decrease in plasma S1P concentrations | [1][2] |
| Rats | Significant decrease in circulating lymphocyte counts | [1][2] |
| Rats | Significant decrease in plasma S1P concentrations | [2] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of S1P Release from HeLa Cells
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of SLF1081851 for Spns2-dependent S1P release in a cellular context.
Materials:
-
HeLa cells
-
HeLa cell culture medium (e.g., DMEM with 10% FBS)
-
Plasmid encoding human Spns2
-
Transient transfection reagent
-
12-well cell culture plates
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
SLF1081851 TFA
-
LC/MS system for S1P quantification
Methodology:
-
Cell Seeding and Transfection:
-
Seed HeLa cells in 12-well plates at a density that will result in approximately 80-90% confluency at the time of the assay.
-
Transiently transfect the HeLa cells with a plasmid expressing human Spns2 using a suitable transfection reagent according to the manufacturer's instructions. As a control, transfect cells with an empty vector or a transport-inactive mutant of Spns2.[3]
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of SLF1081851 in cell culture medium to achieve the desired final concentrations. Note that the final concentration of SLF1081851 should not exceed 10 µM to avoid cytotoxicity.[3]
-
-
S1P Release Assay:
-
After allowing for protein expression (typically 24-48 hours post-transfection), aspirate the culture medium from the transfected HeLa cells.
-
Wash the cells once with serum-free medium.
-
Add 1.8 mL of serum-free medium containing fatty acid-free BSA (to chaperone the released S1P) and the various concentrations of SLF1081851 to the wells.[3] Include a vehicle control (e.g., DMSO) without the inhibitor.
-
Incubate the cells for 18 hours to allow for S1P release.[3]
-
-
Sample Collection and Analysis:
-
Data Analysis:
-
Calculate the percent inhibition of S1P release for each concentration of SLF1081851 relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Experimental Workflow Diagram
References
- 1. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assay of Sphingosine 1-phosphate Transporter Spinster Homolog 2 (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway: Therapeutic Targets in Autoimmunity and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting SLF1081851 TFA In Vivo Toxicity
This technical support center is designed for researchers, scientists, and drug development professionals utilizing SLF1081851 TFA in in vivo experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to in vivo toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: SLF1081851 is a small molecule inhibitor of the Sphingosine-1-Phosphate (S1P) transporter, Spinster homolog 2 (Spns2).[1][2][3] Spns2 is responsible for transporting S1P out of cells, which is crucial for the egress of lymphocytes from lymphoid tissues.[4][5] By inhibiting Spns2, SLF1081851 blocks this S1P transport, leading to a dose-dependent decrease in circulating lymphocytes.[1][2][6][7] The "TFA" designation indicates that the compound is supplied as a trifluoroacetate (B77799) salt, which is a common counter-ion used during the purification of synthetic molecules.[8]
Q2: What are the expected pharmacological effects of this compound in vivo?
A2: The primary and expected pharmacological effect of this compound in vivo is a reduction in peripheral blood lymphocyte counts.[1][6][7] This is a direct consequence of its mechanism of action, inhibiting lymphocyte egress from lymphoid organs. Studies in mice and rats have demonstrated this dose-dependent lymphopenia.[1][2]
Q3: What is the known toxicity profile of this compound?
A3: Preclinical studies suggest that SLF1081851, unlike some other modulators of the S1P pathway, does not appear to cause certain on-target adverse effects such as transient bradycardia or disruption of the lung vascular barrier.[6][7] However, as with any investigational compound, a comprehensive toxicity profile is still under evaluation. The trifluoroacetate (TFA) counter-ion itself is generally considered to have low toxicity at the concentrations typically present in drug formulations, but it can potentially interfere with biological assays.[8][9]
Q4: How should I handle and prepare this compound for in vivo administration?
A4: this compound is typically a lyophilized powder and should be stored according to the manufacturer's instructions, usually at -20°C or -80°C. For in vivo administration, it is crucial to use a sterile and appropriate vehicle. The choice of vehicle will depend on the route of administration and the compound's solubility. It is recommended to first test the solubility of a small amount of the compound in different biocompatible solvents. A common approach for in vivo studies with small molecules is to prepare a stock solution in a solvent like DMSO and then dilute it further in a vehicle such as saline or a formulation containing PEG300, Tween 80, and saline. Always ensure the final concentration of the initial solvent (e.g., DMSO) is low and well-tolerated by the animal model.
Troubleshooting Guide: In Vivo Toxicity
This guide addresses potential toxicity-related issues that may arise during in vivo experiments with this compound.
Issue 1: I am observing higher than expected toxicity or adverse events in my animal models (e.g., weight loss, lethargy, ruffled fur).
| Possible Cause | Troubleshooting Steps |
| Dose-dependent toxicity of SLF1081851 | - Reduce the dose: The observed toxicity may be a direct, on-target, or off-target effect of the compound at the administered dose. Conduct a dose-response study to determine the maximum tolerated dose (MTD) in your specific animal model and experimental setup.[10] - Monitor clinical signs: Carefully observe the animals for the onset, duration, and severity of any clinical signs of toxicity.[11] |
| Toxicity related to the TFA counter-ion | - Consider TFA salt exchange: Although generally considered to have low toxicity, the TFA counter-ion can sometimes contribute to adverse effects or interfere with biological systems.[8] Consider exchanging the TFA counter-ion for a more biocompatible one, such as hydrochloride (HCl) or acetate. This can be achieved through techniques like HPLC or repeated lyophilization with an appropriate acid. |
| Vehicle-related toxicity | - Run a vehicle control group: Always include a control group that receives only the vehicle to distinguish between compound- and vehicle-induced toxicity. - Optimize the vehicle: The vehicle itself may be causing adverse effects. If using a co-solvent like DMSO, ensure the final concentration is minimal and non-toxic. Consider alternative, well-tolerated vehicle formulations. |
| Compound instability or impurities | - Verify compound purity: Ensure the purity of your this compound batch using analytical methods like HPLC and mass spectrometry.[8] Impurities from the synthesis process could be responsible for the observed toxicity. - Ensure proper storage and handling: Improper storage can lead to degradation of the compound, potentially generating toxic byproducts. |
| Route of administration | - Evaluate the route of administration: The chosen route of administration (e.g., intraperitoneal, intravenous, oral) can significantly impact the pharmacokinetic and toxicity profile of the compound. Consider if the chosen route is optimal and if local irritation or other route-specific effects could be occurring. |
Issue 2: I am not observing the expected pharmacological effect (lymphocyte reduction), even at higher doses, but I am seeing signs of toxicity.
| Possible Cause | Troubleshooting Steps |
| Poor bioavailability | - Assess pharmacokinetics (PK): The compound may not be reaching systemic circulation at sufficient concentrations to engage its target. Conduct a PK study to measure the plasma concentration of SLF1081851 over time. - Optimize formulation/delivery: Consider using a different vehicle or formulation to improve solubility and absorption. |
| Rapid metabolism or clearance | - Evaluate metabolic stability: The compound may be rapidly metabolized and cleared from the body. In vitro metabolic stability assays can provide initial insights. - Adjust dosing regimen: If rapid clearance is confirmed, a more frequent dosing schedule or a continuous delivery method (e.g., osmotic mini-pumps) might be necessary to maintain therapeutic concentrations. |
| Off-target toxicity | - Investigate off-target effects: The observed toxicity may be due to the compound interacting with unintended targets. In vitro off-target screening can help identify potential liabilities. A lower, non-toxic dose might still be sufficient to achieve the desired on-target effect. |
Quantitative Data Summary
| Parameter | Value | Species/Cell Line | Reference |
| IC50 for S1P release inhibition | 1.93 μM | HeLa cells | [1][2][3] |
| In vivo effect | Dose-dependent decrease in circulating lymphocyte counts | Mice and Rats | [1][2][6][7] |
| Cardiovascular safety | No significant effect on heart rate | Mice | [6][7] |
| Pulmonary safety | Does not compromise lung vascular barrier function | Mice | [6][7] |
Experimental Protocols
Protocol 1: General In Vivo Administration of this compound
This protocol provides a general guideline for the preparation and administration of this compound to mice. It is essential to adapt this protocol to your specific experimental design and institutional animal care and use committee (IACUC) guidelines.
Materials:
-
This compound (lyophilized powder)
-
Sterile, anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
-
Syringes and needles appropriate for the chosen route of administration
Procedure:
-
Preparation of Stock Solution (e.g., 10 mg/mL in DMSO): a. Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation. b. Aseptically weigh the desired amount of this compound and transfer it to a sterile microcentrifuge tube. c. Add the calculated volume of sterile DMSO to achieve the desired stock concentration. d. Vortex thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution if necessary. e. Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Preparation of Dosing Solution: a. On the day of the experiment, thaw an aliquot of the stock solution. b. Calculate the required volume of the stock solution and the vehicle to achieve the final desired dose and injection volume. c. It is crucial to prepare the dosing solution by adding the stock solution to the vehicle while vortexing to ensure proper mixing and prevent precipitation. d. The final concentration of DMSO in the dosing solution should be kept to a minimum (typically <5-10%) and be consistent across all treatment groups, including the vehicle control.
-
Animal Dosing: a. Acclimatize animals to the experimental conditions before the start of the study. b. Weigh each animal on the day of dosing to accurately calculate the injection volume. c. Administer the dosing solution via the chosen route (e.g., intraperitoneal, oral gavage, intravenous). d. Administer an equivalent volume of the vehicle solution to the control group. e. Monitor the animals closely for any signs of toxicity immediately after dosing and at regular intervals as per your experimental protocol and IACUC guidelines.
Protocol 2: Acute Toxicity Study (Dose Range Finding)
This protocol outlines a basic procedure for determining the maximum tolerated dose (MTD) of this compound. This should be performed in accordance with OECD guidelines for acute toxicity testing.[12][13]
Procedure:
-
Dose Selection: Based on in vitro efficacy data and any available in vivo information, select a range of doses. A common approach is to use a logarithmic dose spacing (e.g., 1, 3, 10, 30 mg/kg).
-
Group Allocation: Assign a small group of animals (e.g., 3-5 per group, typically of a single sex to begin with) to each dose level and a vehicle control group.[13]
-
Administration: Administer a single dose of this compound or vehicle to the respective groups.
-
Observation: Monitor the animals for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, body weight), and any adverse events at regular intervals (e.g., 1, 4, 24, 48 hours post-dose) and then daily for up to 14 days.[14]
-
Data Collection: Record all observations, including the time of onset, severity, and duration of toxic signs. Measure body weights at baseline and at regular intervals throughout the study.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals to identify any macroscopic pathological changes in organs. Histopathological examination of key organs may also be warranted.
-
MTD Determination: The MTD is typically defined as the highest dose that does not cause mortality or significant signs of life-threatening toxicity.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected in vivo toxicity.
References
- 1. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Collection - Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 4. Small Molecule Inhibitors of SPNS2 for the Treatment of Chronic Inflammatory Diseases - NYU TOV Licensing [license.tov.med.nyu.edu]
- 5. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Toxicity Profiling and In Vivo Metabolism of Danshensu-Derived Novel Antihypertensive Candidate 221s (2,9) [mdpi.com]
- 11. Toxicity studies on the radioprotective agent WR-2721 in CDF1 mice and beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 13. utu.fi [utu.fi]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Technical Support Center: SLF1081851 TFA Mouse Toxicity at 30 mg/kg
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter issues during in vivo experiments with SLF1081851 TFA in mice at a 30 mg/kg dosage.
Frequently Asked Questions (FAQs)
Q1: What is SLF1081851 and what is its mechanism of action?
A1: SLF1081851 is an inhibitor of the Sphingosine-1-phosphate (S1P) transporter, Spns2.[1] S1P is a signaling molecule that plays a crucial role in various cellular processes, including lymphocyte trafficking.[1] By inhibiting Spns2, SLF1081851 blocks the release of S1P from cells, which can lead to a decrease in circulating lymphocytes (lymphopenia).[1][2]
Q2: What is the significance of the "TFA" in this compound?
A2: TFA stands for trifluoroacetic acid. In this context, SLF1081851 is in the form of a TFA salt. This is a common practice in pharmaceutical development to improve the solubility and stability of a compound.
Q3: What is the general toxicity profile of trifluoroacetic acid (TFA) in mice?
A3: Available data suggests that TFA has low acute toxicity in mice.[3] The lethal effects of high doses are not believed to be dependent on its metabolism.[3] While high doses can have effects, studies have shown no adverse effects on body weight gain or testicular histology at 25 mg/kg in rats, and no hepatic, heart, or kidney histological changes at 2000 mg/kg administered every other day for 14 days in mice.[3] However, at very high doses, TFA can cause a significant decrease in hepatic NADPH and reduced glutathione (B108866) levels, though these levels may return to normal within 24 hours.
Q4: What are the expected physiological effects of administering SLF1081851 to mice at 30 mg/kg?
A4: Based on its mechanism of action as an Spns2 inhibitor, administration of SLF1081851 to mice is expected to cause a significant decrease in circulating lymphocyte counts and plasma S1P concentrations.[1]
Q5: Has SLF1081851 been observed to cause cognitive impairment?
A5: Studies have linked trifluoroacetic acid (TFA), a metabolite of some anesthetics, to cognitive impairments in mice through a mechanism involving cyclophilin D (CypD) and mitochondrial dysfunction.[4] It is important to note that this effect was observed with TFA itself and may not be directly applicable to the TFA salt of SLF1081851 at the given dose. Further investigation would be required to determine if this compound has any impact on cognitive function.
Troubleshooting Guide
Issue 1: Unexpectedly high mortality in the 30 mg/kg treatment group.
-
Question: We are observing a higher-than-expected mortality rate in our mice treated with 30 mg/kg of this compound. What could be the cause?
-
Answer:
-
Vehicle Toxicity: First, rule out any toxicity associated with the vehicle used for drug administration. Run a vehicle-only control group to ensure the solvent is not causing adverse effects.
-
Off-Target Effects: While SLF1081851 is an Spns2 inhibitor, high concentrations could potentially have off-target effects. Consider reducing the dose to determine a dose-response relationship for the mortality.
-
TFA Salt Contribution: Although TFA generally has low toxicity, the combined effect with the active molecule could be greater than anticipated.[3] Review the literature for toxicity of similar compounds.
-
Route of Administration: The route of administration can significantly impact toxicity. Ensure the chosen route (e.g., oral gavage, intraperitoneal injection) is appropriate and performed correctly.
-
Issue 2: Significant weight loss observed in treated mice.
-
Question: Our mice are showing a significant loss of body weight after being dosed with 30 mg/kg of this compound. What should we investigate?
-
Answer:
-
Reduced Food and Water Intake: Monitor the food and water consumption of the treated mice compared to the control group. The compound may be causing malaise, leading to reduced intake.
-
Gastrointestinal Distress: Observe the mice for signs of gastrointestinal issues such as diarrhea or bloating.
-
Systemic Toxicity: Weight loss is a common sign of systemic toxicity. It would be advisable to perform interim blood draws for clinical chemistry analysis and to check for markers of liver or kidney damage.
-
Issue 3: No significant change in lymphocyte counts.
-
Question: We are not observing the expected decrease in circulating lymphocytes after administering 30 mg/kg of this compound. What could be the reason?
-
Answer:
-
Compound Stability and Formulation: Ensure the compound is properly dissolved and stable in the chosen vehicle. Improper formulation can lead to poor bioavailability.
-
Dosing Accuracy: Verify the accuracy of your dosing calculations and administration technique.
-
Timing of Blood Collection: The timing of blood sampling after dosing is critical. The maximum effect on lymphocyte counts may occur at a specific time point. Conduct a time-course experiment to determine the optimal window for blood collection.
-
Bioavailability: The compound may have poor oral bioavailability. Consider alternative routes of administration if using oral gavage.
-
Data Presentation
Table 1: Body Weight Changes in Mice Treated with this compound (30 mg/kg)
| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Change (%) |
| Vehicle Control | |||
| This compound |
Table 2: Hematological Parameters in Mice Treated with this compound (30 mg/kg)
| Parameter | Vehicle Control | This compound | % Change |
| Lymphocytes (x10^9/L) | |||
| Neutrophils (x10^9/L) | |||
| White Blood Cells (x10^9/L) | |||
| Red Blood Cells (x10^12/L) | |||
| Hemoglobin (g/dL) | |||
| Platelets (x10^9/L) |
Experimental Protocols
Protocol: Acute Toxicity Study of this compound in Mice
-
Animals: Use healthy, adult mice (e.g., C57BL/6), acclimated to the facility for at least one week.
-
Groups:
-
Group 1: Vehicle control (e.g., saline, DMSO/saline).
-
Group 2: this compound (30 mg/kg).
-
-
Dosing:
-
Prepare the dosing solution fresh on the day of the experiment.
-
Administer the compound or vehicle via the intended route of administration (e.g., oral gavage).
-
The volume of administration should be based on the body weight of each animal.
-
-
Observations:
-
Monitor the animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose).
-
Record any changes in behavior, appearance, or activity.
-
Measure body weights daily.
-
-
Blood Collection:
-
At the end of the study period (e.g., 48 hours or as determined by a preliminary time-course study), collect blood via an appropriate method (e.g., cardiac puncture, retro-orbital sinus) for hematology and clinical chemistry analysis.
-
-
Necropsy and Histopathology:
-
Perform a gross necropsy on all animals.
-
Collect major organs (e.g., liver, kidneys, spleen, heart, lungs) and weigh them.
-
Fix tissues in 10% neutral buffered formalin for histopathological examination.
-
Mandatory Visualization
Caption: Experimental workflow for a mouse toxicity study of this compound.
References
Optimizing SLF1081851 TFA concentration for in vitro experiments
Welcome to the technical support center for SLF1081851 TFA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in in vitro experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you optimize your studies and avoid common pitfalls associated with trifluoroacetic acid (TFA) salts.
Frequently Asked Questions (FAQs)
Q1: What is SLF1081851 and what is its mechanism of action?
A1: SLF1081851 is a small molecule inhibitor of the sphingosine-1-phosphate (S1P) transporter, Spinster homolog 2 (Spns2).[1] Spns2 is responsible for exporting S1P, a critical signaling lipid, out of cells.[1] By inhibiting Spns2, SLF1081851 blocks the release of S1P, thereby modulating S1P signaling pathways that are involved in various physiological processes, including immune cell trafficking.[1][2]
Q2: What does the "TFA" in this compound signify, and why is it important?
A2: TFA stands for trifluoroacetic acid. It is often used during the chemical synthesis and purification (specifically, HPLC) of peptides and small molecules.[3][4][5] The final product is therefore a salt, with TFA as the counter-ion to the positively charged SLF1081851 molecule.[3][5] This is important because residual TFA can have its own biological effects, potentially confounding experimental results.[3][4][6]
Q3: What are the known biological effects of TFA in cell culture?
A3: TFA is not inert and can directly impact cells in culture. Studies have shown that TFA can inhibit cell proliferation and protein synthesis in some cell types, such as osteoblasts, at concentrations as low as 10 nM.[3][6] Conversely, in other cell lines like murine glioma cells, TFA has been observed to stimulate cell growth and protein synthesis at micromolar to millimolar concentrations.[3][7] These effects can introduce variability and lead to false positive or negative results.[3]
Q4: What is a good starting concentration for this compound in an in vitro experiment?
A4: A good starting point is to bracket the published IC50 value. SLF1081851 has a reported IC50 of 1.93 µM for inhibiting S1P release in HeLa cells.[1][2] Therefore, a sensible initial dose-response experiment would use a wide range of concentrations spanning several orders of magnitude around this value, for example, from 10 nM to 100 µM.[8][9]
Q5: How can I be sure that the observed effects are from SLF1081851 and not the TFA counter-ion?
A5: This is a critical consideration. The best practice is to include a "TFA only" control group in your experiments. This involves adding trifluoroacetic acid or a simple TFA salt (like sodium TFA) to your cells at the same concentrations corresponding to the amount of TFA delivered with your active compound. This allows you to subtract any biological effects of the counter-ion itself.
Troubleshooting and Optimization Guide
This guide addresses specific issues you may encounter when working with this compound.
Issue 1: Higher-than-expected cytotoxicity or unexpected cell proliferation.
-
Possible Cause: The trifluoroacetic acid (TFA) counter-ion is exerting a biological effect. TFA has been shown to be cytotoxic to some cell lines (e.g., osteoblasts) while promoting growth in others (e.g., glioma cells).[3][6][7]
-
Troubleshooting Protocol:
-
Run a TFA Vehicle Control: Prepare a dose-response curve using sodium trifluoroacetate (B77799) or a pH-neutralized solution of TFA alone. The concentrations should match the molar amount of TFA present in your this compound treatments.
-
Compare Results: Compare the cell viability/proliferation in the "TFA only" wells to your untreated control and your this compound-treated wells.
-
Data Analysis: If TFA alone causes cytotoxicity or proliferation, you may need to either account for this effect in your analysis or perform a counter-ion exchange on your SLF1081851 sample.
-
-
Logical Workflow for TFA Interference:
Figure 1. Troubleshooting workflow for TFA-related artifacts.
Issue 2: Poor solubility or precipitation of the compound in media.
-
Possible Cause: Small molecule inhibitors can have limited aqueous solubility, especially at high concentrations.
-
Troubleshooting Protocol:
-
Check Solvent Concentration: Ensure the final concentration of your stock solvent (e.g., DMSO) is low and non-toxic, typically below 0.5%.[8] Always include a vehicle control with the same solvent concentration in your experiments.[10]
-
Prepare Fresh Dilutions: Avoid repeated freeze-thaw cycles of stock solutions, which can cause the compound to precipitate.[11] Prepare fresh working dilutions from a concentrated stock for each experiment.
-
Pre-warm Media: When making final dilutions, add the compound to pre-warmed culture media and vortex gently to mix. Visually inspect for any signs of precipitation.
-
Consider Solubility Aids: If solubility remains an issue, using a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) or consulting the supplier for solubility data in different buffers may be necessary.[12]
-
Issue 3: High variability between experimental replicates.
-
Possible Cause: This can stem from several factors, including inconsistent cell seeding, poor mixing of the compound, or "edge effects" in multi-well plates.
-
Troubleshooting Protocol:
-
Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. Mix the cell suspension between pipetting to prevent settling.
-
Compound Addition: After diluting this compound in media, mix thoroughly before adding it to the wells. When adding to the plate, pipette up and down gently to ensure even distribution.
-
Plate Layout: To avoid edge effects (evaporation from outer wells), do not use the outermost wells of the plate for experimental conditions. Instead, fill them with sterile PBS or media to maintain humidity across the plate.[8][13]
-
Quantitative Data Summary
The following tables summarize key quantitative data for SLF1081851 and the potential confounding effects of its TFA counter-ion.
Table 1: In Vitro Potency of SLF1081851
| Compound | Target | Assay Type | Cell Line | Reported IC50 | Reference |
|---|
| SLF1081851 | Spns2 | S1P Release | HeLa | 1.93 µM |[1][2] |
Table 2: Reported Biological Effects of TFA Counter-Ion
| Cell Type | TFA Concentration | Observed Effect | Reference |
|---|---|---|---|
| Fetal Rat Osteoblasts | 10 nM - 100 nM | Inhibition of cell growth | [3][6] |
| Murine C6 Glioma Cells | 0.5 mM - 7.0 mM | Stimulation of cell growth, enhanced protein synthesis | [3][7] |
| Articular Chondrocytes | 10 nM - 100 nM | Reduced cell numbers |[6] |
Key Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol is designed to determine the concentration of this compound that inhibits cell proliferation by 50%.
Materials:
-
This compound
-
Adherent cell line of interest
-
Complete cell culture medium
-
DMSO (for stock solution)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile PBS
Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate overnight (18-24 hours) to allow for cell adherence.[8][14]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a 10-point serial dilution series (e.g., 3-fold dilutions) in complete culture medium to achieve final concentrations ranging from 100 µM down to low nM. Also prepare a vehicle control (medium with the highest DMSO concentration) and a "TFA only" control series.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations. Incubate for the desired duration (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[13]
-
Solubilization: Carefully aspirate the medium from the wells. Add 150 µL of solubilization buffer (e.g., DMSO) to each well and place the plate on a shaker for 10-15 minutes to fully dissolve the formazan crystals.[13]
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from no-cell control wells). Plot the percentage of cell viability against the logarithm of the this compound concentration. Use a non-linear regression analysis (log(inhibitor) vs. response) to fit a sigmoidal curve and determine the IC50 value.[15]
-
Experimental Workflow Diagram:
Figure 2. Workflow for IC50 determination using an MTT assay.
Protocol 2: Counter-Ion Exchange from TFA to Hydrochloride (HCl) Salt
For sensitive assays where TFA interference is a significant concern, exchanging the counter-ion to the more biologically compatible chloride is recommended.[3][5]
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution, e.g., 10 mM in ultrapure water
-
Lyophilizer (freeze-dryer)
Methodology:
-
Dissolution: Dissolve the this compound salt in a 10 mM aqueous HCl solution at a concentration of approximately 1 mg/mL.[5]
-
Lyophilization: Freeze the solution at -80°C and lyophilize until the sample is completely dry. This process removes water and excess HCl, leaving the peptide-Cl salt.
-
Repeat: To ensure complete exchange, repeat the dissolution and lyophilization process two more times.[5]
-
Final Product: The resulting powder is the hydrochloride salt of SLF1081851. Re-dissolve in the appropriate solvent for your experiments. It is advisable to confirm the final concentration and purity of the exchanged compound.
Signaling Pathway Visualization
SLF1081851 inhibits the Spns2 transporter, which is crucial for the "inside-out" signaling of S1P. This process establishes an S1P gradient that is essential for lymphocyte egress from lymphoid organs.
Figure 3. Mechanism of action of SLF1081851 in the S1P signaling pathway.
References
- 1. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. genscript.com [genscript.com]
- 4. researchgate.net [researchgate.net]
- 5. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation [mdpi.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Effects of trifluoroacetic acid, a halothane metabolite, on C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. bitesizebio.com [bitesizebio.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 15. benchchem.com [benchchem.com]
SLF1081851 TFA stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of SLF1081851 TFA. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the integrity of your experiments.
Stability and Storage Data
While specific stability data for this compound is not extensively published, the following table summarizes the available information and general recommendations for similar small molecule inhibitors. Data for the hydrochloride (HCl) salt of SLF1081851 is included for reference.
| Form | Salt | Storage Temperature | Duration | Notes |
| Solid | TFA | -20°C | Up to 3 years | General recommendation for small molecules. Keep desiccated. |
| Solid | HCl | -20°C | ≥ 4 years[1][2] | Provided by the manufacturer (Cayman Chemical). |
| Stock Solution in DMSO | TFA | -20°C | Up to 1 month[3][4] | Avoid repeated freeze-thaw cycles. Protect from light.[4] |
| Stock Solution in DMSO | TFA | -80°C | Up to 6 months[4] | Recommended for longer-term storage. Protect from light.[4] |
| Aqueous Solution | HCl | Room Temperature | Not recommended for more than one day[1] | General advice for aqueous solutions of similar compounds. |
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound upon receipt?
A1: Upon receipt, the solid form of this compound should be stored at -20°C in a tightly sealed container. It is advisable to keep the compound in a desiccator to protect it from moisture.
Q2: What is the recommended procedure for preparing a stock solution?
A2: To prepare a stock solution, we recommend dissolving the compound in a suitable organic solvent such as Dimethyl Sulfoxide (DMSO). For quantities of 10 mg or less, the solvent can be added directly to the vial. Ensure the powder is fully dissolved by vortexing or brief sonication.
Q3: What is the recommended storage condition for the stock solution?
A3: Stock solutions should be aliquoted into small, tightly sealed vials to avoid repeated freeze-thaw cycles. For short-term storage (up to one month), -20°C is suitable. For longer-term storage (up to six months), it is recommended to store the aliquots at -80°C and protect them from light.[4]
Q4: Can I store this compound in an aqueous solution?
A4: Storing this compound in aqueous solutions for extended periods is not recommended. For the hydrochloride salt, it is advised not to store aqueous solutions for more than one day.[1] It is best to prepare fresh dilutions in your aqueous experimental buffer from the frozen stock solution on the day of use.
Q5: How can I sterilize a solution of this compound for cell culture experiments?
A5: To sterilize a solution of this compound, it is recommended to filter it through a 0.2 μm microfilter. Autoclaving or other high-temperature sterilization methods are not advised as they may degrade the compound.
Q6: I see precipitation in my stock solution after thawing. What should I do?
A6: If you observe precipitation after thawing your stock solution, gently warm the vial to 37°C for a few minutes and vortex to redissolve the compound. If precipitation persists, it may indicate that the storage concentration is too high for the solvent at that temperature. Consider preparing a new stock solution at a lower concentration.
Experimental Workflow
The following diagram illustrates the recommended workflow for handling this compound, from receiving the compound to its use in experiments.
Caption: Recommended workflow for handling this compound.
References
Technical Support Center: SLF1081851 TFA Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing SLF1081851 TFA in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for SLF1081851?
SLF1081851 is a potent inhibitor of the Sphingosine-1-phosphate (S1P) transporter, Spns2.[1] By blocking Spns2, SLF1081851 prevents the release of S1P from cells, leading to a reduction in circulating S1P levels. This, in turn, causes a decrease in circulating lymphocyte counts as S1P gradients are crucial for lymphocyte egress from lymphoid tissues.[1][2]
Q2: What are the expected in vitro and in vivo effects of this compound treatment?
-
In Vitro: Treatment of Spns2-expressing cells (e.g., HeLa cells) with SLF1081851 is expected to decrease the concentration of S1P in the culture media.[1]
-
In Vivo: Administration of SLF1081851 to rodents (mice and rats) should result in a significant reduction in circulating lymphocyte counts (lymphopenia) and decreased plasma S1P concentrations.[1][2]
Q3: Does the trifluoroacetate (B77799) (TFA) salt impact experimental outcomes?
Trifluoroacetic acid (TFA) is a persistent compound, but studies indicate it exhibits low to moderate toxicity and does not bioaccumulate.[3] While it is generally considered biologically inert at typical concentrations resulting from drug salt formulations, it is good practice to include a vehicle control with TFA to account for any potential off-target effects.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant decrease in S1P levels in cell culture media. | 1. Incorrect cell line: The cell line used may not express Spns2. 2. Suboptimal compound concentration: The concentration of SLF1081851 may be too low. 3. S1P degradation: Intracellular S1P may be degraded by S1P lyase and S1P phosphatases. 4. Compound stability: The compound may have degraded due to improper storage or handling. | 1. Confirm Spns2 expression in your cell line using techniques like qPCR or Western blotting. Consider using a positive control cell line known to express Spns2, such as mouse Spns2-expressing HeLa cells.[1] 2. Perform a dose-response experiment to determine the optimal concentration. The reported IC50 for S1P release inhibition in HeLa cells is 1.93 μM.[1] 3. Inhibit S1P degradation by adding 4-deoxypyridoxine, sodium fluoride, and sodium vanadate (B1173111) to the assay media.[1] 4. Ensure the compound is stored as recommended and prepare fresh solutions for each experiment. |
| No significant decrease in circulating lymphocyte counts in vivo. | 1. Inadequate dosage or bioavailability: The administered dose may be insufficient to achieve a therapeutic effect. 2. Route of administration: The chosen route of administration may not be optimal for absorption. 3. Variability in animal models: The specific strain or species of animal may respond differently. | 1. Consult literature for effective dosage ranges in your specific animal model. A dose-response study may be necessary. 2. Review published studies for the most effective route of administration for SLF1081851. 3. Ensure the health and consistency of your animal colony. Consider using a different, well-characterized strain if issues persist. |
| High variability between experimental replicates. | 1. Inconsistent cell seeding or treatment: Variations in cell number or compound concentration between wells. 2. Inconsistent sample collection or processing: Differences in timing or technique during sample handling. 3. Analytical variability: Inconsistent performance of the analytical method (e.g., LC-MS/MS). | 1. Ensure precise and consistent cell seeding and compound addition across all replicates. 2. Standardize all sample collection and processing steps. 3. Calibrate and validate your analytical instruments regularly. Include internal standards to control for analytical variability. |
Quantitative Data
Table 1: In Vitro Inhibitory Activity of SLF1081851 and Analogs on S1P Release
| Compound | Description | IC50 (μM) | Percent Inhibition at 1 μM |
| SLF1081851 (16d) | Propyl amine analog | 1.93 ± 0.04 | 67% (at 2 µM) |
| 4a | Direct propyl amine analog | Similar to SLF1081851 | Not Reported |
| 4b | Azetidine bearing derivative | Not Reported | 77% |
| (R)-4c | β-pyrrolidine analog | Not Reported | 61% |
| (S)-4d | β-pyrrolidine analog | Not Reported | 66% |
| SLF80721166 | Not Applicable | 1.4 ± 0.3 | Not Reported |
| SLB1122168 | Benzoxazole scaffold | 0.094 ± 0.006 | Not Reported |
Data sourced from multiple studies.[1][2]
Experimental Protocols
In Vitro S1P Release Assay in HeLa Cells
-
Cell Culture: Culture mouse Spns2-expressing HeLa cells in appropriate media.
-
Inhibition of S1P Degradation: To prevent the breakdown of intracellular S1P, supplement the assay media with 4-deoxypyridoxine, sodium fluoride, and sodium vanadate.[1]
-
Compound Treatment: Treat the cells with varying concentrations of this compound or vehicle control.
-
Sample Collection: After a suitable incubation period, collect the cell media.
-
S1P Quantification: Measure the concentration of S1P in the collected media using LC-MS/MS.[2]
-
Data Analysis: Calculate the percent inhibition of S1P release relative to the vehicle control.
HPLC Conditions for Compound Analysis
-
Column: Zorbax SB-C18, 5 μM, 4.6 × 150 mm[1]
-
Solvent A: Water (0.1% TFA)[1]
-
Solvent B: Acetonitrile (0.1% TFA)[1]
-
Method: Isocratic 95% A, 5% B from 0 to 5 min, then a linear gradient from 5% to 95% B by 20 min, hold at 95% B until 30 min, and return to 5% B by 40 min.[1]
-
Flow Rate: 1.5 mL/min[1]
-
UV Wavelength: 254 nm[1]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflows for this compound.
References
Technical Support Center: Enhancing the Oral Bioavailability of Spns2 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of improving the oral bioavailability of Spinster homolog 2 (Spns2) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is Spns2 and why is it a therapeutic target?
A1: Spinster homolog 2 (Spns2) is a transporter protein responsible for the export of sphingosine-1-phosphate (S1P) from cells.[1][2][3] S1P is a crucial signaling lipid that regulates various physiological processes, including immune cell trafficking, vascular development, and inflammatory responses.[1][2] By controlling the extracellular S1P gradient, Spns2 plays a key role in guiding the egress of lymphocytes from lymphoid organs.[4] Dysregulation of S1P signaling is implicated in autoimmune diseases, cancer, and cardiovascular conditions.[1] Therefore, inhibiting Spns2 to modulate S1P levels presents a promising therapeutic strategy for these diseases.[1][4]
Q2: What are the main challenges in achieving good oral bioavailability for Spns2 inhibitors?
A2: Many Spns2 inhibitors are lipophilic molecules with poor aqueous solubility, which is a primary hurdle for oral absorption.[5][6] This can lead to low dissolution rates in the gastrointestinal (GI) tract. Additionally, some inhibitors may be subject to first-pass metabolism in the gut wall and liver, further reducing the amount of active drug that reaches systemic circulation.[7] Efflux transporters, such as P-glycoprotein (P-gp), present in the intestinal epithelium can also actively pump the inhibitors back into the GI lumen, limiting their absorption.[8] For instance, the Spns2 inhibitor SLB1122168 was found to have poor oral bioavailability.[5]
Q3: What are the key pharmacokinetic parameters to consider when evaluating the oral bioavailability of Spns2 inhibitors?
A3: The key pharmacokinetic parameters include:
-
Absolute Bioavailability (F%): The fraction of the orally administered drug that reaches the systemic circulation unchanged.
-
Maximum Plasma Concentration (Cmax): The highest concentration of the drug in the plasma after oral administration.
-
Time to Maximum Plasma Concentration (Tmax): The time it takes to reach Cmax.
-
Area Under the Curve (AUC): The total drug exposure over time.
These parameters are determined by comparing the plasma concentration-time profiles after oral and intravenous (IV) administration.[9]
Q4: How can I assess the intestinal permeability of my Spns2 inhibitor in vitro?
A4: The Caco-2 cell permeability assay is the gold standard in vitro model for predicting human intestinal absorption.[8][10] This assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[8] The apparent permeability coefficient (Papp) is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. A high B-A/A-B Papp ratio (efflux ratio > 2) suggests that the compound is a substrate for efflux transporters like P-gp.[8]
Q5: What are some promising formulation strategies to improve the oral bioavailability of lipophilic Spns2 inhibitors?
A5: For lipophilic compounds, lipid-based formulations are a highly effective strategy.[6][11][12][13] These can include:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions in the GI tract, enhancing dissolution and absorption.[12]
-
Nanosuspensions: Reducing the particle size of the inhibitor to the nanometer range increases the surface area for dissolution.[14]
-
Solid Dispersions: Dispersing the drug in a polymer matrix can enhance solubility and dissolution rate.
Troubleshooting Guides
Issue 1: Low Aqueous Solubility
Question: My Spns2 inhibitor shows high potency in vitro but has very poor aqueous solubility, leading to inconsistent results in oral dosing studies. What can I do?
Answer: Low aqueous solubility is a common challenge for many small molecule inhibitors. Here are some troubleshooting steps:
-
Physicochemical Characterization:
-
Determine the pH-solubility profile of your compound.
-
Assess its lipophilicity (LogP/LogD). Many potent Spns2 inhibitors are lipophilic.
-
-
Formulation Strategies:
-
Micronization/Nanonization: Reduce the particle size of the drug substance to increase its surface area for dissolution.
-
Amorphous Solid Dispersions (ASDs): Convert the crystalline form of your inhibitor to a more soluble amorphous state by dispersing it in a polymer matrix.
-
Lipid-Based Formulations: For lipophilic Spns2 inhibitors, formulating them in oils, surfactants, or self-emulsifying systems can significantly improve solubilization in the GI tract.[6][11]
-
-
Chemical Modification:
-
Salt Formation: If your inhibitor has ionizable functional groups, forming a salt can improve its solubility and dissolution rate.
-
Prodrug Approach: Design a more soluble prodrug that is converted to the active inhibitor in vivo.
-
Issue 2: High Efflux Ratio in Caco-2 Permeability Assay
Question: My Spns2 inhibitor shows a high efflux ratio (Papp B-A / Papp A-B > 2) in the Caco-2 assay, suggesting it is a substrate for P-glycoprotein. How can I overcome this?
Answer: A high efflux ratio indicates that active transport is limiting the intestinal permeability of your compound.
-
Confirmation of P-gp Substrate Activity:
-
Repeat the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil.[10] A significant decrease in the efflux ratio will confirm that your compound is a P-gp substrate.
-
-
Mitigation Strategies:
-
Formulation with P-gp Inhibitors: Some pharmaceutical excipients used in formulations have P-gp inhibitory activity.
-
Structural Modification: Modify the inhibitor's structure to reduce its affinity for P-gp. This requires a careful structure-activity relationship (SAR) study to maintain potency.
-
Prodrug Approach: Design a prodrug that is not a P-gp substrate.
-
Issue 3: Suspected High First-Pass Metabolism
Question: My Spns2 inhibitor has good solubility and permeability, but the oral bioavailability is still low. I suspect high first-pass metabolism. How can I investigate and address this?
Answer: High first-pass metabolism in the gut wall and/or liver can significantly reduce the amount of drug reaching systemic circulation.[7][15]
-
In Vitro Metabolic Stability Assessment:
-
Incubate your inhibitor with liver microsomes or hepatocytes to determine its intrinsic clearance. This will give you an indication of its susceptibility to metabolism by enzymes like cytochrome P450s.[16]
-
-
Strategies to Reduce First-Pass Metabolism:
-
Inhibition of Metabolic Enzymes: Co-administration with an inhibitor of the specific CYP enzyme responsible for metabolism can increase bioavailability. However, this approach carries the risk of drug-drug interactions.
-
Structural Modification: Modify the metabolic "soft spots" on your molecule to make it less susceptible to enzymatic degradation.
-
Promote Lymphatic Uptake: For highly lipophilic drugs, lipid-based formulations can enhance lymphatic transport, which bypasses the liver and can reduce first-pass metabolism.[6]
-
Data Presentation
Table 1: In Vitro Potency and In Vivo Pharmacokinetics of Selected Spns2 Inhibitors
| Compound | In Vitro IC50 (HeLa cells) | Animal Model | Dosing Route | Key Pharmacokinetic/Pharmacodynamic Observations | Reference |
| SLF1081851 | 1.93 µM | Mouse | Intraperitoneal (20 mg/kg) | Significant decrease in circulating lymphocytes and plasma S1P.[2] Toxic at 30 mg/kg.[5] | [2][5] |
| Rat | Intraperitoneal (10 mg/kg) | Cmax of 5 µM at 2 hours, half-life > 8 hours.[2] | [2] | ||
| SLB1122168 | 94 nM | Mouse/Rat | Intraperitoneal | Dose-dependent decrease in circulating lymphocytes.[17][18] Poor oral bioavailability.[5] | [5][17][18] |
| SLF80821178 (11i) | 51 nM | Mouse | Oral (10 mg/kg) | Orally bioavailable.[5] Cmax reached at 4 hours, with levels > 0.5 µM for over 8 hours.[5] ~50% reduction in circulating lymphocytes.[5] Half-life of 2.4 hours.[19] | [5][19] |
Experimental Protocols
Detailed Methodology for Caco-2 Permeability Assay
This protocol is adapted from standard industry practices.[8][10]
1. Cell Culture:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Seed the cells onto Transwell inserts (e.g., 24-well format) at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
2. Monolayer Integrity Assessment:
-
Measure the transepithelial electrical resistance (TEER) of the monolayer using an EVOM meter. TEER values should be >200 Ω·cm² for a valid assay.
-
Alternatively, assess the permeability of a paracellular marker like Lucifer yellow.
3. Transport Experiment:
-
Wash the cell monolayer with pre-warmed (37°C) Hanks' Balanced Salt Solution (HBSS).
-
For Apical to Basolateral (A-B) Permeability:
-
Add the test Spns2 inhibitor (e.g., at 10 µM) in HBSS to the apical (donor) compartment.
-
Add fresh HBSS to the basolateral (receiver) compartment.
-
-
For Basolateral to Apical (B-A) Permeability:
-
Add the test inhibitor in HBSS to the basolateral (donor) compartment.
-
Add fresh HBSS to the apical (receiver) compartment.
-
-
Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both donor and receiver compartments.
4. Quantification and Data Analysis:
-
Analyze the concentration of the Spns2 inhibitor in the samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following formula:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor compartment.
-
-
Calculate the efflux ratio:
-
Efflux Ratio = Papp (B-A) / Papp (A-B)
-
Detailed Methodology for In Vivo Oral Bioavailability Study in Rats
This protocol provides a general framework for a preclinical oral bioavailability study.[20][21][22]
1. Animal Model:
-
Use male Sprague-Dawley rats (n=3-5 per group), weighing 200-250g.
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
2. Dosing Formulation:
-
Intravenous (IV) Group: Dissolve the Spns2 inhibitor in a suitable vehicle (e.g., 10% DMSO, 40% PEG400, 50% saline) to a final concentration for a dose of 1-2 mg/kg.
-
Oral (PO) Group: Prepare a formulation of the Spns2 inhibitor (e.g., suspension in 0.5% methylcellulose (B11928114) or a lipid-based formulation) for a dose of 10-20 mg/kg.
3. Administration:
-
IV Group: Administer the drug as a single bolus injection via the tail vein.
-
PO Group: Administer the drug via oral gavage.
4. Blood Sampling:
-
Collect serial blood samples (approximately 0.2-0.3 mL) from the jugular or saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Process the blood samples immediately by centrifugation to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
5. Sample Analysis and Pharmacokinetic Calculations:
-
Determine the plasma concentration of the Spns2 inhibitor using a validated LC-MS/MS method.
-
Plot the mean plasma concentration versus time for both IV and PO routes.
-
Calculate pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2) using non-compartmental analysis software.
-
Calculate the absolute oral bioavailability (F%) using the formula:
-
F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
Visualizations
Caption: S1P signaling pathway and the mechanism of Spns2 inhibitors.
Caption: Experimental workflow for oral bioavailability assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lar.fsu.edu [lar.fsu.edu]
- 8. Caco-2 Permeability | Evotec [evotec.com]
- 9. Oral idazoxan bioavailability in rat. Relevance of intestinal and hepatic first-pass effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. enamine.net [enamine.net]
- 11. researchgate.net [researchgate.net]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacokinetics of L-FMAUS, a new antiviral agent, after intravenous and oral administration to rats: contribution of gastrointestinal first-pass effect to low bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds | Springer Nature Experiments [experiments.springernature.com]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
Technical Support Center: SLF1081851 TFA
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of SLF1081851 TFA, a known inhibitor of the sphingosine-1-phosphate (S1P) transporter, Spns2. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of SLF1081851?
A1: SLF1081851 is a potent inhibitor of the spinster homolog 2 (Spns2) protein.[1][2] Spns2 is a transporter responsible for the release of sphingosine-1-phosphate (S1P) from cells, which plays a crucial role in lymphocyte trafficking and immune responses.[2][3] By inhibiting Spns2, SLF1081851 blocks the export of S1P, leading to a decrease in circulating lymphocytes.[1][2]
Q2: What are the known off-target effects of SLF1081851?
Q3: What is the significance of the trifluoroacetate (B77799) (TFA) salt form?
A3: SLF1081851 is supplied as a trifluoroacetate (TFA) salt to improve its solubility and stability. TFA is a common counterion used in the purification of synthetic peptides and small molecules. At the concentrations typically used for in vitro and in vivo experiments, the TFA counterion itself is considered to have very low toxicity.
Q4: What are the expected phenotypic outcomes of treating cells or animals with SLF1081851?
A4: In vivo, administration of SLF1081851 is expected to cause a significant decrease in circulating lymphocyte counts (lymphopenia), mimicking the phenotype of Spns2 knockout animals.[1][2] In vitro, treatment of Spns2-expressing cells with SLF1081851 will lead to a dose-dependent inhibition of S1P release into the extracellular medium.[1][2]
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Variability in lymphocyte counts in vivo | 1. Compound stability/delivery: Improper formulation or administration of this compound can lead to inconsistent exposure. 2. Animal-to-animal variability: Biological differences between animals can result in varied responses. 3. Timing of blood collection: The effect of SLF1081851 on lymphocyte counts is time-dependent. | 1. Ensure the compound is fully dissolved in a suitable vehicle before administration. For intraperitoneal injection, a common vehicle is a solution of DMSO, Tween 80, and saline. Prepare fresh formulations for each experiment. 2. Increase the number of animals per group to improve statistical power. Ensure animals are age and sex-matched. 3. Perform a time-course experiment to determine the optimal time point for observing maximal lymphopenia post-administration. |
| Unexpected cell phenotype in vitro | 1. Off-target effects: Although known off-target effects on SphK1 and SphK2 are weak, other off-target interactions cannot be completely ruled out. 2. Cell line-specific effects: The cellular context, including the expression levels of Spns2 and other S1P pathway components, can influence the outcome. 3. Compound concentration: High concentrations of SLF1081851 may lead to non-specific effects. | 1. Use the lowest effective concentration of SLF1081851. Consider using a structurally unrelated Spns2 inhibitor as a control to confirm that the observed phenotype is due to Spns2 inhibition. 2. Characterize the expression of Spns2 in your cell line. Use a Spns2-knockout or knockdown cell line as a negative control. 3. Perform a dose-response experiment to identify the optimal concentration range for on-target activity. |
| Inconsistent S1P release inhibition in vitro | 1. Assay conditions: The S1P release assay is sensitive to incubation time, cell density, and the presence of S1P-degrading enzymes. 2. Cell health: Unhealthy or dying cells can lyse and release intracellular S1P, leading to artifactual results. | 1. Optimize the assay protocol, including incubation time and cell density. Ensure that inhibitors of S1P lyase and S1P phosphatase are included in the assay medium to prevent S1P degradation.[2] 2. Monitor cell viability throughout the experiment using methods such as trypan blue exclusion or a commercial viability assay. |
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of SLF1081851
| Target | Assay | IC50 | Reference |
| Spns2 | S1P Release from HeLa cells | 1.93 µM | [1][2] |
| SphK1 | Recombinant mouse SphK1 activity | ≥30 µM | [1][2] |
| SphK2 | Recombinant mouse SphK2 activity | ≈30 µM | [1][2] |
Experimental Protocols
Key Experiment: In Vitro S1P Release Assay
Objective: To quantify the inhibitory effect of SLF1081851 on Spns2-mediated S1P release from cultured cells.
Methodology:
-
Cell Culture: HeLa cells are transfected to express mouse Spns2. Stable clones are selected and maintained in appropriate culture medium.
-
Assay Preparation: Cells are seeded in multi-well plates and allowed to adhere.
-
Inhibition of S1P Degradation: To prevent the degradation of released S1P, the culture medium is supplemented with inhibitors of S1P-degrading enzymes, such as 4-deoxypyridoxine (B1198617) (S1P lyase inhibitor) and sodium fluoride/sodium vanadate (B1173111) (phosphatase inhibitors).[2]
-
Compound Treatment: Cells are treated with a range of concentrations of SLF1081851 or vehicle control for a defined period (e.g., 18-20 hours).[1]
-
Sample Collection: After incubation, the cell culture supernatant is collected.
-
S1P Quantification: The concentration of S1P in the supernatant is quantified using a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The percentage of S1P release inhibition is calculated for each concentration of SLF1081851 relative to the vehicle control. An IC50 value is determined by fitting the data to a dose-response curve.
Visualizations
Caption: On-target signaling pathway of SLF1081851.
Caption: Troubleshooting workflow for unexpected experimental results.
References
Technical Support Center: Prevention of Compound Degradation in Solution
A General Guide for Researchers Handling Novel Small Molecule Compounds such as SLF1081851 TFA
Disclaimer: The following guidance is based on established principles for handling small molecule research compounds. Due to the lack of publicly available data for the specific compound this compound, this document provides general best practices and troubleshooting advice applicable to trifluoroacetate (B77799) (TFA) salts of small molecules. It is crucial to perform compound-specific stability assessments. This information is intended for Research Use Only (RUO) and not for diagnostic or therapeutic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons a small molecule compound like this compound might degrade in solution?
A1: The degradation of small molecule compounds in solution is typically driven by three main chemical pathways: hydrolysis, oxidation, and photolysis.[1][2]
-
Hydrolysis: This is a reaction with water that can cleave labile functional groups such as esters, amides, lactams, and imines.[1][3] The rate of hydrolysis is often dependent on the pH of the solution.[1][4]
-
Oxidation: This involves a reaction with oxygen, which can be initiated by light, heat, or trace metal contaminants.[1][3] Functional groups like amines, phenols, and aldehydes are often susceptible to oxidation.[1][5][6]
-
Photolysis: Exposure to light, particularly UV radiation, can provide the energy to break chemical bonds and induce degradation.[1][7][8]
Q2: How does the trifluoroacetate (TFA) counterion affect the stability of my compound?
A2: TFA is a strong acid used as a counterion to form salts of basic compounds, often improving their solubility and handling properties.[9] While TFA itself is stable, its acidic nature can influence the pH of the solution when the compound is dissolved, potentially accelerating acid-catalyzed hydrolysis.[10] It is also important to consider that TFA can sometimes interfere with in vitro and in vivo experiments.[11][12]
Q3: What are the initial steps I should take to prevent degradation when preparing a stock solution?
A3: To minimize the risk of degradation when preparing a stock solution, consider the following:
-
Solvent Selection: Use high-purity, anhydrous solvents when possible. For aqueous solutions, use freshly prepared buffers.
-
Temperature Control: Prepare solutions on ice to minimize heat-induced degradation.
-
pH Control: If your compound has pH-sensitive functional groups, use a buffer to maintain a stable pH.[13][14][15] The optimal pH for stability needs to be determined experimentally.
-
Inert Atmosphere: For oxygen-sensitive compounds, degas your solvent and consider working under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Light Protection: Prepare and handle solutions in amber vials or under low-light conditions to prevent photolysis.[3][16]
Q4: How can I assess the stability of my compound in a specific solution?
A4: A preliminary stability assessment can be performed by dissolving your compound at a known concentration in the desired solvent or buffer.[17] Aliquots of this solution should be incubated under various conditions (e.g., 4°C, room temperature, 37°C) and analyzed at different time points (e.g., 0, 2, 8, 24 hours) using an analytical technique like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[17][18] A decrease in the peak area of the parent compound or the appearance of new peaks indicates degradation.[17]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| Precipitate forms in the stock solution upon storage. | - Poor solubility of the compound.- Degradation of the compound to an insoluble product. | - Prepare a more dilute stock solution.- Use a different solvent with higher solubilizing power.- Analyze the precipitate to determine if it is the parent compound or a degradant.[17] |
| Inconsistent results between experiments. | - Inconsistent solution preparation.- Variable storage times or conditions of solutions. | - Standardize the protocol for solution preparation.- Prepare fresh solutions for each experiment or establish and adhere to strict storage guidelines.[17] |
| Appearance of new peaks in HPLC/LC-MS analysis over time. | - Compound degradation. | - Identify the degradation products to understand the degradation pathway.- Implement strategies to mitigate the specific degradation mechanism (e.g., adjust pH, add antioxidants).[17] |
| Loss of biological activity of the compound. | - Chemical degradation of the active compound. | - Re-evaluate the storage and handling conditions of the compound in solution.- Perform a stability assessment to correlate chemical stability with biological activity. |
Experimental Protocols
Protocol 1: Assessing Compound Stability in an Aqueous Buffer
-
Solution Preparation:
-
Prepare a 1 mM stock solution of the compound in a suitable organic solvent (e.g., DMSO).
-
-
Working Solution:
-
Dilute the stock solution to a final concentration of 10 µM in the aqueous buffer of interest.
-
-
Incubation:
-
Aliquot the working solution into separate, light-protected vials for each time point and condition.
-
Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C).[17]
-
-
Time Points:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial from each temperature condition.[17]
-
-
Quenching (if necessary):
-
Stop any further degradation by adding an equal volume of a cold organic solvent like acetonitrile (B52724) or methanol. This will also precipitate proteins if present in the buffer.[17]
-
-
Analysis:
-
Data Analysis:
-
Quantify the peak area of the parent compound at each time point relative to the t=0 sample.
-
Plot the percentage of the remaining compound against time for each condition.[17]
-
Data Presentation
Table 1: General Recommendations for Solution Storage
| Storage Condition | Powder | In Anhydrous Solvent (e.g., DMSO) | In Aqueous Buffer |
| -80°C | Up to 2 years | Up to 6 months | Up to 1 month (use of cryoprotectant may be necessary) |
| -20°C | Up to 1 year | Up to 1 month | 1-2 weeks |
| 4°C | Not Recommended | 1-2 weeks | 24-48 hours |
| Room Temperature | Short-term (days) | Short-term (hours) | Not Recommended (use immediately) |
Note: These are general guidelines. The stability of this compound should be experimentally determined.
Visualizations
Caption: Simplified representation of common degradation pathways.
Caption: A generalized workflow for assessing compound stability.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. rjptonline.org [rjptonline.org]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. ibisscientific.com [ibisscientific.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Oxidation of amine α-carbon to amide: a review on direct methods to access the amide functionality - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Drug degradation | PPTX [slideshare.net]
- 8. A critical assessment of the photodegradation of pharmaceuticals in aquatic environments: defining our current understanding and identifying knowledge ... - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/C3EM00615H [pubs.rsc.org]
- 9. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 10. byjus.com [byjus.com]
- 11. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. omizzur.com [omizzur.com]
- 13. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Biologically relevant small variations of intra-cellular pH can have significant effect on stability of protein–DNA complexes, including the nucleosome [frontiersin.org]
- 15. Effect of pH on stability of drugs, importance of pH on stability of drugs | DOCX [slideshare.net]
- 16. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. Identification of Drug Degradation Products in Pharmaceutical Formulations by Liquid Chromatography-Mass Spectrometry (LC-MS) - STEMart [ste-mart.com]
Interpreting unexpected results with SLF1081851 TFA
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using SLF1081851 TFA, a first-in-class inhibitor of the sphingosine-1-phosphate (S1P) transporter, Spns2.[1] This resource is intended for researchers, scientists, and drug development professionals to help interpret unexpected experimental results and provide standardized protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
SLF1081851 is an inhibitor of the spinster homologue 2 (Spns2), a transporter responsible for the export of sphingosine-1-phosphate (S1P) from cells.[1] By blocking Spns2, SLF1081851 reduces the concentration of S1P in the plasma and lymph.[1] This, in turn, disrupts the S1P gradient that is crucial for the recirculation of lymphocytes, leading to a decrease in circulating lymphocyte counts (lymphopenia).[1]
Q2: What are the expected in vitro and in vivo outcomes of this compound treatment?
-
In Vitro : The primary expected outcome is the inhibition of S1P release from cells expressing Spns2.[1]
-
In Vivo : Administration of SLF1081851 to rodents is expected to cause a significant decrease in both circulating lymphocyte counts and plasma S1P concentrations.[1] This phenocopies the effects observed in animals with a genetic knockout of the Spns2 gene.[1]
Q3: Are there any known off-target effects of this compound?
The currently available literature focuses on the on-target effects of SLF1081851 as an Spns2 inhibitor. While the discovery papers highlight its specificity for Spns2, off-target effects cannot be entirely ruled out without comprehensive screening against a broad panel of receptors and transporters. Researchers observing effects inconsistent with Spns2 inhibition should consider the possibility of off-target interactions.
Q4: How does this compound differ from other S1P pathway modulators like Fingolimod (FTY720)?
SLF1081851 inhibits the transporter (Spns2) that releases S1P, thereby reducing the available S1P ligand.[1] In contrast, Fingolimod and other approved drugs are S1P receptor agonists.[1][2] They work by causing the desensitization and internalization of S1P receptors on lymphocytes, which also blocks their egress from lymphoid tissues.[2] While both approaches lead to lymphopenia, they have different molecular targets within the S1P pathway.
Troubleshooting Guide
This guide addresses potential unexpected results and offers systematic approaches to identify the root cause.
| Unexpected Result | Potential Causes | Troubleshooting Steps |
| No significant decrease in lymphocyte count in vivo | 1. Inadequate Dosing or Bioavailability: The compound may not have reached sufficient concentrations to inhibit Spns2 effectively. 2. Ineffective Formulation/Solubility: this compound may have poor solubility, leading to precipitation and reduced bioavailability. 3. Animal Model Variability: The specific strain or species of animal may have differences in Spns2 expression or S1P physiology. 4. Compound Degradation: The trifluoroacetic acid (TFA) salt may have degraded due to improper storage or handling. | 1. Dose-Response Study: Perform a dose-escalation study to determine the optimal dose for the desired effect. 2. Formulation Optimization: Ensure the vehicle used for administration is appropriate for solubilizing the compound. Consider alternative formulations if solubility is an issue. 3. Confirm Target Engagement: If possible, measure plasma S1P levels to confirm that Spns2 has been inhibited, even if the downstream effect on lymphocytes is not observed. 4. Check Compound Integrity: Verify the purity and integrity of the this compound stock using analytical methods like HPLC. |
| High variability in experimental results | 1. Inconsistent Dosing: Variability in the administration of the compound can lead to inconsistent exposure. 2. Animal Handling Stress: Stress can influence physiological parameters, including lymphocyte counts. 3. Inter-animal Differences: Natural biological variation among animals can contribute to variability. | 1. Standardize Procedures: Ensure all experimental procedures, including dosing, timing of sample collection, and animal handling, are standardized and consistently applied. 2. Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability. 3. Acclimatize Animals: Allow for a sufficient acclimatization period before starting the experiment to reduce stress-related effects. |
| In vitro assay shows no inhibition of S1P release | 1. Incorrect Cell Line: The cell line used may not express Spns2 or may have very low levels of expression. 2. Assay Conditions: The assay parameters, such as incubation time or compound concentration, may not be optimal. 3. Cell Health: Poor cell health can affect transporter function and overall assay performance. | 1. Validate Spns2 Expression: Confirm that the chosen cell line expresses functional Spns2. A positive control (e.g., a cell line known to express Spns2) and a negative control (e.g., a transport-dead mutant) are recommended.[1] 2. Optimize Assay: Titrate the concentration of this compound to determine the IC50. Also, optimize the incubation time to ensure sufficient time for the inhibitor to act. 3. Monitor Cell Viability: Perform a cell viability assay in parallel to ensure that the observed effects are not due to cytotoxicity. |
Quantitative Data Summary
| Parameter | Value | Experimental System | Reference |
| IC50 for Spns2 Inhibition | 1.93 µM | HeLa cells | [1] |
| In Vivo Dose (Mice) | 20 mg/kg (intraperitoneal) | Mice | [1] |
| Effect on Circulating Lymphocytes (Mice) | Statistically significant decrease after 4 hours | Mice | [1] |
| Effect on Plasma S1P (Mice) | Statistically significant decrease after 4 hours | Mice | [1] |
Experimental Protocols
1. In Vitro S1P Release Assay
This protocol is a generalized representation based on the methodology described for the discovery of SLF1081851.[1]
-
Cell Culture: HeLa cells are cultured in appropriate media and conditions.
-
Transfection: Cells are transfected to express Spns2. A control group with a transport-dead mutant (Spns2Arg200Ser) or non-transfected cells should be included.[1]
-
Inhibition: Cells are pre-incubated with varying concentrations of this compound.
-
S1P Measurement: The concentration of S1P released into the culture media is quantified, typically using mass spectrometry.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of S1P release inhibition against the log concentration of this compound.
2. In Vivo Lymphopenia and S1P Reduction Assay
This protocol is based on the in vivo studies performed with SLF1081851.[1]
-
Animal Model: Mice or rats are used for the study.
-
Compound Administration: this compound is formulated in a suitable vehicle and administered, for example, via intraperitoneal injection at a dose of 20 mg/kg.[1] A vehicle-only control group is essential.
-
Sample Collection: Blood samples are collected at specific time points post-administration (e.g., 4 hours).[1]
-
Lymphocyte Counting: Circulating lymphocytes are quantified from the blood samples using a hematology analyzer or flow cytometry.
-
Plasma S1P Measurement: Plasma is separated from the blood, and S1P levels are measured, typically by mass spectrometry.
-
Statistical Analysis: The results from the treated group are compared to the vehicle control group using appropriate statistical tests to determine significance.
Visualizations
Caption: S1P signaling pathway and the inhibitory action of SLF1081851 on the Spns2 transporter.
Caption: General experimental workflow for evaluating this compound efficacy in vitro and in vivo.
References
SLF1081851 TFA experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information, experimental protocols, and troubleshooting guidance for the use of SLF1081851 TFA, a known inhibitor of the sphingosine-1-phosphate (S1P) transporter, Spinster homolog 2 (Spns2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: SLF1081851 is a small molecule inhibitor of the sphingosine-1-phosphate (S1P) transporter, Spinster homolog 2 (Spns2).[1][2] Its primary mechanism of action is to block the release of S1P from cells, thereby modulating the S1P signaling pathway which is crucial for various physiological processes, including immune cell trafficking.[3][4] The "TFA" designation indicates that the compound is supplied as a trifluoroacetate (B77799) salt, which is a common counter-ion resulting from purification by high-performance liquid chromatography (HPLC).[5][6][7][8]
Q2: What are the key applications of this compound in research?
A2: this compound is primarily used as a chemical probe to study the biological functions of Spns2 and the role of S1P signaling. Key research applications include:
-
Investigating the role of Spns2 in lymphocyte trafficking and immune responses.[3][4]
-
Studying the impact of S1P transport on inflammatory diseases.[3]
-
Elucidating the contribution of Spns2-mediated S1P export in various cell types.
Q3: What are the potential off-target effects of SLF1081851?
A3: While SLF1081851 is a potent inhibitor of Spns2, it is essential to consider potential off-target effects. At higher concentrations, it may exhibit inhibitory activity against sphingosine (B13886) kinases (SphK1 and SphK2), though it shows at least 15-fold selectivity for Spns2 over these kinases.[1] Researchers should always perform dose-response experiments and include appropriate controls to validate the on-target effects.
Q4: What are the concerns associated with the TFA counter-ion in cell-based assays?
A4: The trifluoroacetate (TFA) counter-ion can have direct biological effects, potentially confounding experimental results.[5][6][7][8] Studies have shown that TFA can inhibit the proliferation of certain cell types, such as osteoblasts and chondrocytes, at concentrations as low as 10 nM.[5][7][8] Therefore, it is critical to use an appropriate vehicle control that includes the TFA salt without the active compound.
Experimental Controls and Best Practices
To ensure the generation of robust and reproducible data, it is imperative to employ rigorous experimental controls.
Vehicle Controls:
-
In Vitro: A vehicle control consisting of the solvent (e.g., DMSO) used to dissolve this compound should always be included. Crucially, a second control containing the solvent and a molar equivalent of a biologically inert TFA salt (e.g., sodium trifluoroacetate) should also be used to account for any effects of the TFA counter-ion.[9]
-
In Vivo: Similarly, for animal studies, a vehicle-only control group and a vehicle plus TFA salt control group are recommended to differentiate the effects of the compound from those of the delivery vehicle and the TFA counter-ion.[9]
Solubility and Stability:
-
This compound is soluble in organic solvents such as DMSO.[10] For cell-based assays, prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the culture medium. The final DMSO concentration should be kept low (typically below 0.1%) to minimize solvent toxicity.
-
Information on the long-term stability of this compound in solution is limited. It is recommended to prepare fresh dilutions from a frozen stock for each experiment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or compound precipitation. | Ensure uniform cell seeding density. Use calibrated pipettes and proper pipetting techniques. Visually inspect for any precipitate after adding the compound to the media. |
| Observed cytotoxicity at expected effective concentrations | Off-target effects of the compound, solvent toxicity, or effects of the TFA counter-ion. | Perform a dose-response curve to determine the optimal non-toxic concentration. Ensure the final solvent concentration is minimal. Include a TFA salt control to assess the contribution of the counter-ion to cytotoxicity. |
| Inconsistent results compared to published data | Differences in cell line, passage number, assay conditions, or compound purity. | Use the same cell line and passage number as in the cited literature if possible. Carefully replicate the experimental conditions. Verify the purity of your this compound lot. |
| No observable effect of the compound | Compound degradation, incorrect concentration, or low expression of Spns2 in the cell model. | Use a fresh dilution of the compound. Verify the concentration of your stock solution. Confirm the expression of Spns2 in your cell line using techniques like qPCR or Western blotting. |
Quantitative Data Summary
| Parameter | Value | Assay Conditions | Reference |
| SLF1081851 IC50 for Spns2 | 1.93 µM | S1P release from mouse Spns2-expressing HeLa cells. | [1] |
| SLF1081851 IC50 for SphK1 | ≥ 30 µM | Recombinant mouse SphK1 assay. | [1] |
| SLF1081851 IC50 for SphK2 | ≈ 30 µM | Recombinant mouse SphK2 assay. | [1] |
| TFA concentration inhibiting cell proliferation | 10 nM - 100 nM | Fetal rat osteoblast and chondrocyte cultures. | [5][7][8] |
Key Experimental Protocols
S1P Release Assay
This protocol is adapted from established methods for measuring Spns2-dependent S1P export.[1][11][12]
1. Cell Seeding:
-
Seed HeLa cells (or another suitable cell line) stably or transiently expressing mouse Spns2 in 12-well plates.
-
Allow cells to adhere and grow to near confluence.
2. Inhibition of S1P Degradation:
-
To prevent the breakdown of exported S1P, treat the cells with inhibitors of S1P lyase and S1P phosphatase. A common cocktail includes 4-deoxypyridoxine, sodium fluoride, and sodium vanadate.[1]
3. Compound Incubation:
-
Remove the growth media and replace it with serum-free media containing 0.2% fatty acid-free BSA.
-
Add this compound at various concentrations to the wells. Include vehicle and vehicle + TFA controls.
-
Incubate for 16-18 hours at 37°C.[11]
4. Sample Collection and S1P Quantification:
-
Collect the supernatant containing the exported S1P bound to BSA.
-
Add a known amount of a deuterated S1P internal standard (e.g., d7-S1P).[11]
-
Precipitate the BSA-S1P complex using trifluoroacetic acid.[11]
-
Extract the S1P from the protein pellet.
-
Quantify the S1P levels using LC-MS/MS.[11]
5. Data Analysis:
-
Calculate the percent inhibition of S1P release relative to the vehicle control.
-
Plot the percent inhibition against the concentration of this compound to determine the IC50 value.
In Vivo Lymphocyte Trafficking Assay (Conceptual Workflow)
This is a generalized workflow based on standard lymphocyte trafficking protocols that can be adapted for use with this compound.[13][14][15][16][17]
1. Animal Model:
-
Use a suitable mouse strain (e.g., C57BL/6).
2. Compound Administration:
-
Administer this compound or the vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection). The dosage and timing should be determined in preliminary dose-finding studies.
3. Lymphocyte Isolation and Labeling (Optional):
-
For adoptive transfer studies, isolate lymphocytes from a donor mouse and label them with a fluorescent dye (e.g., CFSE).
4. Adoptive Transfer (Optional):
-
Inject the labeled lymphocytes intravenously into the recipient mice.
5. Tissue Collection:
-
At various time points after compound administration (and cell transfer), euthanize the mice and collect blood and lymphoid organs (e.g., lymph nodes, spleen).
6. Cell Analysis:
-
Prepare single-cell suspensions from the collected tissues.
-
Stain the cells with fluorescently labeled antibodies against lymphocyte markers (e.g., CD4, CD8, B220).
-
Analyze the lymphocyte populations in the different tissues by flow cytometry.
7. Data Analysis:
-
Quantify the number and percentage of different lymphocyte populations in the blood and lymphoid organs.
-
Compare the lymphocyte distribution between the this compound-treated group and the control groups to assess the effect of Spns2 inhibition on lymphocyte trafficking.
Visualizations
S1P Signaling Pathway
Caption: S1P signaling pathway and the inhibitory action of SLF1081851 on the Spns2 transporter.
Experimental Workflow for S1P Release Assay
References
- 1. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small Molecule Inhibitors of SPNS2 for the Treatment of Chronic Inflammatory Diseases - NYU TOV Licensing [license.tov.med.nyu.edu]
- 4. biorxiv.org [biorxiv.org]
- 5. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. genscript.com [genscript.com]
- 9. benchchem.com [benchchem.com]
- 10. Trifluoroacetic acid | CF3COOH | CID 6422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Development of a mouse model for the visual and quantitative assessment of lymphatic trafficking and function by in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Bioluminescence imaging of lymphocyte trafficking in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Spns2 Inhibitors: SLF1081851 TFA and Beyond
For Researchers, Scientists, and Drug Development Professionals
The transport of sphingosine-1-phosphate (S1P) across cell membranes, a critical process in immunology, inflammation, and cancer, is primarily mediated by the transporter Spinster homolog 2 (Spns2). Inhibition of Spns2 presents a promising therapeutic strategy for various diseases, including autoimmune disorders and certain cancers. This guide provides an objective comparison of the pioneering Spns2 inhibitor, SLF1081851 TFA, with other notable inhibitors, supported by experimental data and detailed methodologies.
Performance Comparison of Spns2 Inhibitors
The following table summarizes the in vitro potency of several key Spns2 inhibitors, primarily determined through S1P release assays in engineered cell lines.
| Inhibitor | Chemical Class | IC50 (µM) | Cell Assay System | Reference |
| This compound | Oxadiazole-propylamine | 1.93 | Spns2-transfected HeLa cells | [1][2] |
| SLF80721166 | Not specified | 1.4 | Spns2-transfected HeLa cells | [3] |
| SLB1122168 | Benzoxazole | 0.094 | Spns2-transfected HeLa cells | [3][4] |
| 7b | Imidazole | 1.4 | Spns2-transfected HeLa cells | [5] |
| SLH1052402 | Benzimidazole | 0.0167 | Not specified | [6] |
| SLF80821178 | Urea-piperazine | 0.051 | Spns2-transfected HeLa cells | [3] |
Mechanism of Action: Targeting the S1P Efflux
Spns2 is a transmembrane protein that facilitates the export of S1P from cells, thereby establishing an extracellular S1P gradient.[7] This gradient is crucial for the egress of lymphocytes from lymphoid organs.[8][9] Spns2 inhibitors act by blocking this transport function, leading to a reduction in extracellular S1P levels and consequently, the sequestration of lymphocytes within the lymph nodes. This mechanism effectively dampens the immune response, highlighting the therapeutic potential of these inhibitors in autoimmune diseases.
The signaling pathway below illustrates the central role of Spns2 in S1P-mediated cellular processes and the point of intervention for Spns2 inhibitors.
Caption: The S1P signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro S1P Release Assay
This assay is fundamental for determining the potency of Spns2 inhibitors.
Objective: To quantify the inhibition of Spns2-mediated S1P export from cells.
Materials:
-
HeLa cells (or other suitable cell line, e.g., HEK293)[1][10]
-
pcDNA3.1 plasmid encoding mouse or human Spns2[11]
-
Transfection reagent
-
G418 for selection of stable cell lines
-
Serum-free medium with 0.2% fatty acid-free bovine serum albumin (BSA)[11]
-
S1P catabolism inhibitors: 4-deoxypyridoxine (B1198617) (1 mM), NaF (2 mM), and Na3VO4 (0.2 mM)[11]
-
Test compounds (Spns2 inhibitors)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system for S1P quantification[10][12]
Workflow:
Caption: Experimental workflow for the in vitro S1P release assay.
Procedure:
-
Cell Line Generation: HeLa cells are transfected with a plasmid encoding Spns2. Stable cell lines expressing Spns2 are selected using G418.[11]
-
Cell Seeding: The Spns2-expressing HeLa cells are seeded in 12-well plates and cultured until they reach near confluence.[11]
-
Inhibitor Incubation: The growth medium is replaced with serum-free medium containing fatty acid-free BSA and inhibitors of S1P degradation. The cells are then treated with varying concentrations of the Spns2 inhibitor for 16-18 hours.[11]
-
Sample Collection: The cell culture supernatant is collected.
-
S1P Measurement: The concentration of S1P in the supernatant is quantified using a validated LC-MS/MS method.[10][12]
-
Data Analysis: The percentage of S1P release inhibition is calculated relative to a vehicle control, and the IC50 value is determined from the dose-response curve.[10]
In Vivo Assessment of Spns2 Inhibition
The primary pharmacodynamic marker for Spns2 inhibition in vivo is a reduction in circulating lymphocytes (lymphopenia).
Objective: To evaluate the in vivo efficacy of Spns2 inhibitors by measuring their effect on peripheral blood lymphocyte counts.
Animal Model: C57BL/6 mice are commonly used.[3]
Procedure:
-
Compound Administration: The Spns2 inhibitor is administered to the mice, typically via intraperitoneal (i.p.) injection or oral gavage. Doses can range from 3 to 30 mg/kg.[3]
-
Blood Collection: Blood samples are collected at various time points post-administration (e.g., 4 hours).[3]
-
Lymphocyte Counting: The number of circulating lymphocytes in the blood samples is quantified using a hematology analyzer or flow cytometry.
-
Data Analysis: The reduction in lymphocyte count is compared to vehicle-treated control animals to determine the in vivo efficacy of the inhibitor. A maximal reduction of approximately 50% is often observed, which is comparable to the phenotype of Spns2 knockout mice.[3]
Conclusion
This compound was a foundational tool in understanding the biology of Spns2 and validating it as a drug target.[1] Subsequent research has led to the development of more potent inhibitors, such as SLB1122168 and SLH1052402, with IC50 values in the nanomolar range. The experimental protocols outlined in this guide provide a standardized framework for the evaluation and comparison of novel Spns2 inhibitors. The continued exploration of this target holds significant promise for the development of new therapies for a range of immune-mediated diseases.
References
- 1. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collection - Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Imidazole-Based Sphingosine-1-phosphate Transporter Spns2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship studies of spinster homolog 2 (Spns2) inhibitors | Poster Board #D15 - American Chemical Society [acs.digitellinc.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Small Molecule Inhibitors of SPNS2 for the Treatment of Chronic Inflammatory Diseases - NYU TOV Licensing [license.tov.med.nyu.edu]
- 9. Spns2 SPNS lysolipid transporter 2, sphingosine-1-phosphate [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Assay of Sphingosine 1-phosphate Transporter Spinster Homolog 2 (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to SLF1081851 TFA and Second-Generation Spns2 Inhibitors for Researchers
In the rapidly evolving landscape of sphingosine-1-phosphate (S1P) signaling research, the development of potent and selective inhibitors for the S1P transporter, Spinster homolog 2 (Spns2), has opened new avenues for therapeutic intervention in various diseases, including autoimmune disorders and cancer. This guide provides a detailed comparison of the first-generation Spns2 inhibitor, SLF1081851 TFA, with emerging second-generation inhibitors, offering researchers a comprehensive overview of their performance based on available experimental data.
Performance Comparison: Potency, Pharmacokinetics, and Efficacy
The development of Spns2 inhibitors has seen a significant leap in potency and pharmacokinetic properties from the first to the second generation. SLF1081851, a pioneering tool compound, paved the way for more advanced molecules with improved therapeutic potential.[1][2] Second-generation inhibitors, such as SLB1122168 and SLF80821178, exhibit substantially greater potency in inhibiting S1P release.[2][3]
A key differentiator for the second-generation inhibitors is the improvement in pharmacokinetic profiles, particularly oral bioavailability. While this compound and SLB1122168 suffer from poor oral bioavailability, SLF80821178 has been developed as a potent and orally active inhibitor, a critical advancement for in vivo studies and potential clinical applications.[3][4]
In vivo studies have demonstrated that both first and second-generation Spns2 inhibitors can effectively reduce circulating lymphocyte counts, a key pharmacodynamic marker of Spns2 inhibition.[1][3][5] This effect phenocopies Spns2 knockout mice and underscores the potential of these inhibitors in modulating immune responses.[1][6]
| Feature | This compound (First-Generation) | SLB1122168 (Second-Generation) | SLF80821178 (Second-Generation) |
| Potency (IC50 for S1P Release) | 1.93 µM[1][7] | 94 nM[2] | 51 nM[3][4][5] |
| Selectivity | At least 15-fold selectivity over SphK1 and SphK2 (IC50 ≥ 30 µM) | Data not available | Data not available |
| Oral Bioavailability | Poor[3] | Poor[3] | Orally active[3][4] |
| In Vivo Efficacy | Reduces circulating lymphocytes and plasma S1P in mice and rats.[1][7] | Reduces circulating lymphocytes in mice and rats.[2] | Induces ~50% reduction in circulating lymphocytes in mice.[3][5] |
| Pharmacokinetics (Mouse) | Half-life (t1/2) of over 8 hours in rats.[1] | Data not available | Half-life (t1/2) of 2.4 hours in mice.[4] |
Signaling Pathway and Mechanism of Action
Spns2 is a major facilitator superfamily (MFS) transporter responsible for the export of S1P from cells.[8] This extracellular S1P then binds to its G protein-coupled receptors (S1P1-5) on target cells, activating a variety of downstream signaling pathways that regulate crucial physiological processes such as lymphocyte trafficking, vascular development, and immune responses.[8] By blocking the transport of S1P, Spns2 inhibitors reduce the extracellular S1P concentration, thereby attenuating S1P receptor signaling.[8] This mechanism is being explored for therapeutic benefit in autoimmune diseases and cancer.[8]
Experimental Protocols
S1P Release Assay
The following protocol is a standard method for evaluating the inhibitory activity of compounds against Spns2-mediated S1P release.
1. Cell Culture and Transfection:
-
HeLa cells are cultured in appropriate growth medium.
-
Cells are transfected with a plasmid encoding for mouse Spns2. Stably transfected cells are selected using an appropriate antibiotic (e.g., G418).[3]
2. Inhibition of S1P Catabolism:
-
To prevent the degradation of intracellular S1P, the culture medium is supplemented with inhibitors of S1P lyase and S1P phosphatases, such as 4-deoxypyridoxine, sodium fluoride, and sodium vanadate.[1]
3. Compound Incubation:
-
Near-confluent cells are washed and incubated with serum-free medium containing the test compounds at various concentrations. A vehicle control (e.g., DMSO) is included.[3]
-
The incubation period is typically 16-18 hours at 37°C.[3]
4. S1P Extraction and Quantification:
-
The supernatant containing the exported S1P is collected.
-
An internal standard (e.g., d7-S1P) is added to the supernatant.
-
S1P is extracted from the medium, often by protein precipitation with trifluoroacetic acid (TFA) followed by extraction from the protein pellet.[3]
-
The concentration of S1P is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[3]
5. Data Analysis:
-
The percentage of inhibition of S1P release is calculated relative to the vehicle control.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of S1P release, is determined by plotting the percent inhibition against the compound concentration.
Conclusion
The progression from this compound to second-generation Spns2 inhibitors represents a significant advancement in the field. The enhanced potency and, most notably, the improved oral bioavailability of compounds like SLF80821178, provide researchers with powerful tools to further investigate the therapeutic potential of Spns2 inhibition in a variety of disease models. While more comprehensive selectivity and pharmacokinetic data for the second-generation inhibitors would be beneficial for a complete comparative assessment, the currently available information clearly indicates their superiority in key performance metrics. This guide serves as a valuable resource for scientists in selecting the appropriate Spns2 inhibitor for their research needs.
References
- 1. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are SPNS2 inhibitors and how do they work? [synapse.patsnap.com]
A Comparative Guide to the Mechanisms of SLF1081851 TFA and Fingolimod (FTY720)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of two key modulators of the sphingosine-1-phosphate (S1P) signaling pathway: SLF1081851 TFA, a novel inhibitor of the S1P transporter Spns2, and fingolimod (B1672674) (FTY720), an established S1P receptor modulator. This comparison is supported by available experimental data and detailed methodologies to assist researchers in understanding their distinct and overlapping effects.
At a Glance: Key Mechanistic Differences
| Feature | This compound | Fingolimod (FTY720) |
| Primary Molecular Target | Spinster homolog 2 (Spns2), an S1P transporter | Sphingosine-1-phosphate receptors (S1PRs), primarily S1P1 |
| Mechanism of Action | Inhibition of S1P export from cells | Functional antagonism of S1P receptors |
| Effect on Extracellular S1P | Decreases S1P concentration in plasma and lymph[1] | Does not directly inhibit S1P production or transport |
| Cellular Effect | Reduces the S1P gradient required for lymphocyte egress | Induces internalization and degradation of S1P1 receptors on lymphocytes[2] |
| Active Form | Active as SLF1081851 | Requires in vivo phosphorylation to fingolimod-phosphate (FTY720-P)[1][3] |
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and fingolimod. It is important to note that these values are derived from different studies and experimental conditions, and therefore should be interpreted with caution as a direct comparison of potency.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| S1P Release Inhibition | HeLa | IC50 | 1.93 µM | [1][2] |
| Spns2 Inhibition | In vitro assay | IC50 | 900 nM | [4] |
Table 2: In Vivo Effects of this compound in Mice
| Administration | Dose | Effect | Timepoint | Reference |
| Intraperitoneal (i.p.) | 20 mg/kg | Significant decrease in circulating lymphocytes and plasma S1P | 4 hours post-dose | [1] |
Table 3: Receptor Binding and Activity of Fingolimod-Phosphate (FTY720-P)
| Receptor Subtype | Parameter | Value | Reference |
| S1P1, S1P3, S1P4, S1P5 | EC50 | 0.3 - 3.1 nM | [3][5] |
| S1P2 | EC50 | >10,000 nM | [3] |
Detailed Mechanisms of Action
This compound: An Inhibitor of S1P Transport
This compound represents a novel approach to modulating S1P signaling by targeting the S1P transporter, Spns2. S1P is synthesized intracellularly and must be exported to the extracellular space to interact with its receptors. Spns2 is a key transporter responsible for this S1P efflux, particularly from endothelial cells, which is crucial for creating the S1P gradient necessary for lymphocyte trafficking.[4]
By inhibiting Spns2, this compound blocks the release of S1P into the lymphatic system and bloodstream.[1] This disruption of the S1P gradient prevents lymphocytes from egressing from secondary lymphoid organs, leading to their sequestration and a reduction in circulating lymphocytes.[1][4] This mechanism phenocopies the effects observed in Spns2 knock-out mice.[4]
Fingolimod (FTY720): A Functional Antagonist of S1P Receptors
Fingolimod is a prodrug that is phosphorylated in vivo by sphingosine (B13886) kinases (SphK), primarily SphK2, to its active form, fingolimod-phosphate (FTY720-P).[3] FTY720-P is a structural analog of S1P and acts as a potent agonist at four of the five S1P receptor subtypes: S1P1, S1P3, S1P4, and S1P5.[3][5]
The primary therapeutic effect of fingolimod is mediated through its action on the S1P1 receptor on lymphocytes.[2] Initial binding of FTY720-P to S1P1 acts as an agonist. However, this is followed by the internalization and subsequent degradation of the S1P1 receptor.[2] This downregulation of S1P1 renders lymphocytes unresponsive to the endogenous S1P gradient, trapping them within the lymph nodes. This process is termed "functional antagonism." The resulting lymphopenia reduces the infiltration of autoreactive lymphocytes into the central nervous system.[5]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways affected by this compound and fingolimod.
Caption: Mechanism of this compound as an Spns2 inhibitor.
Caption: Mechanism of Fingolimod (FTY720) as an S1P receptor functional antagonist.
Experimental Protocols
Spns2 Inhibition Assay (for this compound)
This protocol is based on the methodology used to determine the in vitro activity of Spns2 inhibitors.[6]
Objective: To quantify the inhibition of S1P release from cells expressing the Spns2 transporter.
Materials:
-
HeLa cells transfected with a mouse Spns2-expressing plasmid.
-
Cell culture medium and reagents.
-
This compound stock solution.
-
Inhibitors of S1P degradation (e.g., 4-deoxypyridoxine, sodium fluoride, sodium vanadate).
-
LC-MS/MS system for S1P quantification.
Procedure:
-
Cell Culture: Culture HeLa cells expressing Spns2 in appropriate plates until they reach the desired confluency.
-
Inhibitor Treatment: Prepare serial dilutions of this compound. Replace the cell culture medium with a medium containing the different concentrations of the inhibitor and the S1P degradation inhibitors. Include a vehicle control (no inhibitor).
-
Incubation: Incubate the cells for a defined period (e.g., 18-20 hours) to allow for S1P export.
-
Sample Collection: Collect the cell culture medium from each well.
-
S1P Quantification: Extract S1P from the collected medium and quantify the concentration using a validated LC-MS/MS method.
-
Data Analysis: Determine the concentration of this compound that causes 50% inhibition of S1P release (IC50) by plotting the S1P concentration against the inhibitor concentration and fitting the data to a dose-response curve.
S1P Receptor Binding Assay (for Fingolimod)
This is a general protocol to determine the binding affinity of compounds like fingolimod-phosphate to S1P receptors.
Objective: To measure the concentration at which fingolimod-phosphate elicits a half-maximal response at specific S1P receptor subtypes.
Materials:
-
Cell lines individually overexpressing a specific human S1P receptor subtype (e.g., S1P1, S1P2, S1P3, S1P4, S1P5).
-
Fingolimod-phosphate (FTY720-P).
-
A detectable signaling molecule or event downstream of receptor activation (e.g., GTPγS binding, calcium mobilization, or a reporter gene assay).
-
Assay buffer and reagents.
-
Plate reader or other suitable detection instrument.
Procedure:
-
Cell Preparation: Prepare cells expressing the target S1P receptor for the assay. This may involve harvesting and preparing cell membranes or using whole cells, depending on the specific assay format.
-
Compound Preparation: Prepare serial dilutions of fingolimod-phosphate in the assay buffer.
-
Assay Reaction: In a microplate, combine the cells or membranes, the various concentrations of fingolimod-phosphate, and the necessary detection reagents.
-
Incubation: Incubate the plate for a specified time at a controlled temperature to allow for receptor binding and signal generation.
-
Signal Detection: Measure the signal generated (e.g., radioactivity, fluorescence) using a plate reader.
-
Data Analysis: Plot the measured signal against the concentration of fingolimod-phosphate. Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the compound that produces 50% of the maximal response.
Conclusion
This compound and fingolimod both modulate the S1P signaling pathway to achieve immunosuppression, primarily by reducing the number of circulating lymphocytes. However, they do so through fundamentally different mechanisms. This compound acts "upstream" by preventing the export of S1P, thereby diminishing the chemoattractant gradient. In contrast, fingolimod acts directly on the S1P receptors on lymphocytes, rendering them insensitive to the S1P gradient.
This mechanistic distinction has significant implications for their pharmacological profiles, potential therapeutic applications, and side-effect profiles. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and safety of these two approaches to S1P pathway modulation. The experimental protocols provided here offer a foundation for such comparative investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. Frontiers | Molecular Pharmacology and Novel Potential Therapeutic Applications of Fingolimod [frontiersin.org]
- 4. Potent inhibitors of the sphingosine-1-phosphate transporter SPNS2 as immunosuppressive agents - American Chemical Society [acs.digitellinc.com]
- 5. apexbt.com [apexbt.com]
- 6. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis: SLF1081851 TFA and Siponimod in the Context of Neuroinflammation
A detailed examination of two distinct therapeutic strategies targeting the sphingosine-1-phosphate (S1P) pathway for the potential treatment of autoimmune neuroinflammatory diseases.
This guide provides a comprehensive comparison of the preclinical Spns2 inhibitor, SLF1081851 TFA, and the clinically approved S1P receptor modulator, siponimod (B560413). The content is tailored for researchers, scientists, and drug development professionals, offering an objective analysis of their mechanisms of action, available efficacy data, and the experimental protocols used to generate this data.
Introduction: Targeting the Sphingosine-1-Phosphate Pathway
The sphingosine-1-phosphate (S1P) signaling pathway is a critical regulator of lymphocyte trafficking and has emerged as a key target for the treatment of autoimmune diseases, including multiple sclerosis (MS). Modulation of this pathway can prevent the migration of pathogenic lymphocytes from lymphoid tissues into the central nervous system (CNS), thereby reducing inflammation and subsequent neuronal damage. This guide explores two distinct approaches to targeting the S1P pathway: inhibition of the S1P transporter Spns2 by this compound and its analogs, and functional antagonism of S1P receptors by siponimod.
Mechanism of Action
The fundamental difference between this compound and siponimod lies in their molecular targets and mechanisms of action within the S1P pathway.
This compound: An Inhibitor of S1P Transport
This compound is a first-generation inhibitor of Spinster homolog 2 (Spns2), a transporter protein responsible for the egress of S1P from cells.[1][2] By blocking Spns2, this compound is hypothesized to disrupt the S1P gradient between lymphoid tissues and the circulatory system. This disruption is thought to sequester lymphocytes within the lymph nodes, preventing their entry into the CNS. This mechanism represents an upstream intervention in the S1P signaling cascade. Genetic deletion of Spns2 has been shown to be protective in a mouse model of multiple sclerosis, supporting the therapeutic potential of this target.[3]
Siponimod: A Selective S1P Receptor Modulator
Siponimod is an orally active, selective modulator of the S1P1 and S1P5 receptors. It acts as a functional antagonist of the S1P1 receptor on lymphocytes. Upon binding, siponimod induces the internalization and degradation of S1P1 receptors, rendering the lymphocytes unresponsive to the natural S1P gradient that promotes their egress from lymph nodes. This leads to a reversible reduction in the number of circulating lymphocytes. Additionally, siponimod can cross the blood-brain barrier and may exert direct effects on neural cells via the S1P5 receptor.
Signaling Pathway: S1P Egress and Receptor Modulation
References
- 1. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibitors of SPNS2 for the Treatment of Chronic Inflammatory Diseases - NYU TOV Licensing [license.tov.med.nyu.edu]
A Comparative Guide to Validating the Effect of SLF1081851 TFA and Other Modulators on Sphingosine-1-Phosphate (S1P) Gradients
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of different strategies for modulating Sphingosine-1-Phosphate (S1P) gradients, with a focus on validating their effects through established experimental protocols. We will compare the novel Spinster homolog 2 (Spns2) inhibitor, SLF1081851, with a class of well-established S1P receptor modulators.
Sphingosine-1-phosphate is a critical signaling lipid that regulates a multitude of cellular processes, including immune cell trafficking.[1][2] A precise S1P gradient between secondary lymphoid organs (SLOs) and the circulatory system is essential for lymphocyte egress.[3][4] Disruption of this gradient is a clinically validated therapeutic strategy for autoimmune diseases like multiple sclerosis.[5][6] This guide explores two primary mechanisms for achieving this disruption: inhibiting S1P transport and modulating S1P receptors.
Mechanisms of S1P Gradient Modulation
The therapeutic effect of modulating S1P signaling is primarily achieved by preventing lymphocytes from leaving SLOs, thereby reducing their presence in peripheral circulation and subsequent migration into tissues.[6][7] This is accomplished through two distinct mechanisms:
-
S1P Transport Inhibition: SLF1081851 is a first-in-class inhibitor of the S1P transporter Spns2.[8][9] Spns2 is responsible for exporting S1P from cells, which is a crucial step in forming the high S1P concentrations found in blood and lymph.[4][8] By blocking Spns2, SLF1081851 is believed to decrease extracellular S1P levels, thus collapsing the gradient necessary for lymphocyte egress.[8]
-
S1P Receptor Modulation: Compounds like Fingolimod, Siponimod, and Ozanimod act as functional antagonists of the S1P receptor 1 (S1P1).[5][10] Although they initially act as agonists, their sustained binding leads to the internalization and degradation of the S1P1 receptor on lymphocytes.[3][10][11] This renders the lymphocytes unable to sense the S1P gradient, effectively trapping them within the lymph nodes.[12][13]
Comparative Data: Effect on Peripheral Lymphocyte Count
A primary pharmacodynamic marker for S1P gradient modulators is the reduction of absolute lymphocyte counts (ALC) in peripheral blood, a condition known as lymphopenia.[8][14] This reflects the successful sequestration of lymphocytes in lymphoid organs.
| Compound | Mechanism | Model | Dose | Effect on Lymphocyte Count | Receptor/Target Selectivity |
| SLF1081851 | Spns2 Transporter Inhibitor | Mice, Rats | Not specified | Significant decrease in circulating lymphocytes.[8] | Spns2 Transporter[8][9] |
| Fingolimod | S1P Receptor Modulator | Human | 0.5 mg | Mean ALC at 6 months: 0.751 x 10⁹ cells/L.[15] | S1P1, S1P3, S1P4, S1P5[7][16] |
| Siponimod | S1P Receptor Modulator | Human | 2 mg | Mean ALC at 6 months: 0.598 x 10⁹ cells/L.[15] | S1P1, S1P5[7][17] |
| Ozanimod | S1P Receptor Modulator | Human | 0.92 mg | Mean ALC at 6 months: 0.818 x 10⁹ cells/L (vs Ponesimod).[15] | S1P1, S1P5[7][18] |
| Ponesimod | S1P Receptor Modulator | Human | 20 mg | Mean ALC at 6 months: 0.818 x 10⁹ cells/L.[15] | S1P1[7] |
Note: Lymphocyte counts can vary based on the patient population and study design. The data presented is for comparative purposes.
Experimental Protocols for Validation
Validating the effect of a compound like SLF1081851 TFA requires a series of in vitro and in vivo experiments to confirm its mechanism and functional consequences.
This assay functionally assesses a compound's ability to inhibit lymphocyte migration towards an S1P gradient, which is the ultimate consequence of disrupting S1P signaling.[19][20]
Objective: To quantify the inhibitory effect of a test compound on the chemotactic response of lymphocytes to S1P.
Materials:
-
Cells: Isolated primary human or murine lymphocytes, or a suitable T-cell line (e.g., Jurkat).[19]
-
Test Compound: this compound or S1P receptor modulator.
-
Chemoattractant: Sphingosine-1-phosphate (S1P).[19]
-
Assay Medium: RPMI 1640 with 0.5% fatty acid-free Bovine Serum Albumin (BSA).[19]
-
Apparatus: 24-well plate with Transwell inserts (5 µm pore size).[19]
-
Detection: Hemocytometer, automated cell counter, or fluorescence-based method (e.g., Calcein-AM).[19]
Procedure:
-
Cell Preparation:
-
Wash lymphocytes twice with serum-free medium to remove residual serum components.
-
Resuspend cells in assay medium at a concentration of 1 x 10⁶ cells/mL.
-
Pre-incubate the cell suspension with various concentrations of the test compound (e.g., 0.1 nM to 1 µM) or vehicle control (e.g., DMSO) for 30-60 minutes at 37°C.[19]
-
-
Assay Setup:
-
Add 600 µL of assay medium containing S1P (chemoattractant, typically 1-100 nM) to the lower chambers of the 24-well plate.[19]
-
Include negative control wells with assay medium only (no S1P).
-
Carefully place the Transwell inserts into the wells.
-
Add 100 µL of the pre-incubated cell suspension to the upper chamber of each insert.[19]
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours. Optimal time should be determined empirically.[19]
-
-
Quantification of Migration:
-
After incubation, carefully remove the inserts.
-
Collect the medium from the lower chamber.
-
Quantify the number of cells that have migrated into the lower chamber using a hemocytometer or an automated cell counter.[19]
-
-
Data Analysis:
-
Calculate the percentage of migration relative to the total number of cells added to the insert.
-
Plot the percentage of migration against the concentration of the test compound to determine the IC₅₀ (the concentration that inhibits 50% of S1P-induced migration).
-
This assay is specific for S1P receptor modulators and measures their ability to induce receptor internalization, which is their primary mechanism of action.[21]
Objective: To quantify compound-induced internalization of the S1P1 receptor in a cell-based assay.
Materials:
-
Cells: A cell line stably transfected to express tagged S1P1 receptors (e.g., GFP-tagged S1P1).[21]
-
Test Compound: S1P receptor modulator (e.g., Fingolimod-phosphate).
-
Apparatus: 96-well imaging plates.
-
Reagents: Cell culture medium, Fixation Solution (e.g., 4% formaldehyde), nuclear stain (e.g., Hoechst).[22]
-
Instrumentation: High-content imaging system or fluorescence microscope.
Procedure:
-
Cell Plating:
-
Plate the S1P1-expressing cells into 96-well imaging plates and allow them to adhere for 18-24 hours.[21]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Remove the culture medium from the cells and add the compound dilutions. Include a vehicle control and a positive control (e.g., a known S1P1 agonist).
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow for receptor internalization.[22]
-
-
Cell Fixation and Staining:
-
Imaging and Analysis:
-
Acquire images of the cells using a high-content imaging system. Capture both the S1P1-tag channel (e.g., GFP) and the nuclear stain channel (e.g., DAPI).
-
Use image analysis software to quantify the internalization of the S1P1 receptor. This is typically done by measuring the intensity of the fluorescent signal inside the cell (cytoplasmic puncta) versus at the cell membrane.
-
-
Data Analysis:
-
Calculate the percentage of receptor internalization for each compound concentration relative to the vehicle control.
-
Plot the internalization percentage against the compound concentration to determine the EC₅₀ (the concentration that causes 50% of the maximal effect).
-
By employing these comparative analyses and validation protocols, researchers can effectively characterize novel modulators of the S1P gradient, such as this compound, and benchmark their performance against established therapeutic alternatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Regulation and Function of S1P Gradients | The Hla Lab [labs.childrenshospital.org]
- 5. Sphingosine-1-phosphate receptor modulator - Wikipedia [en.wikipedia.org]
- 6. Sphingosine 1-phosphate receptor modulators in multiple sclerosis and other conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of sphingosine 1-phosphate (S1P) and effects of fingolimod, an S1P receptor 1 functional antagonist in lymphocyte circulation and autoimmune diseases [aimspress.com]
- 11. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sphingosine 1-phosphate Receptor Modulator Therapy for Multiple Sclerosis: Differential Downstream Receptor Signalling and Clinical Profile Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lymphopenia associated with sphingosine 1-phosphate receptor modulators (S1PRMs) in multiple sclerosis: analysis of European pharmacovigilance data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Real-world comparison of lymphopenia profiles in S1P receptor modulators for multiple sclerosis: a multicenter retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Two Sides of Siponimod: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ozanimod (RPC1063) is a potent sphingosine‐1‐phosphate receptor‐1 (S1P1) and receptor‐5 (S1P5) agonist with autoimmune disease‐modifying activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. In Vitro and In Vivo Assays of B-Lymphocyte Migration | Springer Nature Experiments [experiments.springernature.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
SLF1081851 TFA: A Novel Alternative to Conventional S1P Receptor Agonism
A Paradigm Shift in Modulating Sphingosine-1-Phosphate Signaling
The sphingosine-1-phosphate (S1P) signaling pathway is a critical regulator of numerous physiological processes, most notably immune cell trafficking, making it a prime target for therapeutic intervention in autoimmune diseases.[1] For years, the primary strategy for targeting this pathway has been the development of S1P receptor agonists. However, the emergence of compounds like SLF1081851 TFA introduces an alternative approach: the inhibition of S1P transport. This guide provides a comparative analysis of this compound and traditional S1P receptor agonists, supported by experimental data, to aid researchers and drug development professionals in understanding these distinct mechanisms.
Mechanism of Action: A Tale of Two Strategies
The therapeutic effects of modulating S1P signaling have been primarily achieved by targeting S1P receptors directly. A newer, alternative approach involves controlling the availability of the S1P ligand itself.
S1P Receptor Agonists: Direct Receptor Modulation
S1P receptor modulators, such as the FDA-approved drug fingolimod (B1672674) (FTY720), function as agonists at S1P receptors.[2][3] Upon binding, they initially activate the receptor but subsequently lead to its internalization and degradation.[4][5] This functional antagonism, particularly at the S1P1 receptor subtype found on lymphocytes, renders these immune cells unresponsive to the natural S1P gradient that governs their exit from lymph nodes.[4] The resulting sequestration of lymphocytes in secondary lymphoid organs reduces the number of circulating lymphocytes, thereby mitigating the inflammatory response in autoimmune conditions like multiple sclerosis.[1][3]
References
- 1. mdpi.com [mdpi.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Sphingosine-1-phosphate receptor modulator - Wikipedia [en.wikipedia.org]
- 4. Sphingosine-1-Phosphate (S1P) Receptor Modulators for the Treatment of Inflammatory Bowel Disease (IBD): Mechanisms, Clinical Evidence, and Practical Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingosine-1 Phosphate Receptor Modulators: The Next Wave of Oral Therapies in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: The Reversible Spns2 Inhibitor SLF1081851 TFA versus Genetic Knockout of Spns2
For researchers, scientists, and drug development professionals, understanding the nuances of experimental tools is paramount. This guide provides a detailed, data-driven comparison of the pharmacological inhibitor SLF1081851 TFA and the genetic knockout of the sphingosine-1-phosphate (S1P) transporter, Spinster homolog 2 (Spns2). Both methodologies are pivotal in studying the S1P signaling pathway, a critical regulator of immune cell trafficking and other physiological processes.
The central advantage of this compound lies in its reversible and dose-dependent nature, offering temporal control over Spns2 inhibition that is unattainable with permanent genetic ablation. This allows for the study of Spns2 function in adult organisms, circumventing potential developmental abnormalities that can arise from germline gene deletion and enabling washout studies to observe the reversal of effects.
Mechanism of Action: A Shared Target
Both this compound and Spns2 knockout target the same crucial protein: Spns2. This transporter is responsible for the egress of S1P from cells, which is essential for establishing the S1P gradient that guides lymphocytes out of lymphoid organs.[1][2][3] By either chemically inhibiting or genetically removing Spns2, the release of S1P is blocked, leading to a disruption of this gradient and subsequent sequestration of lymphocytes within the lymph nodes.[1][4][5] Administration of this compound in vivo has been shown to recapitulate the phenotype of Spns2 null mice, notably causing a significant reduction in circulating lymphocytes and plasma S1P levels.[3][6][7]
Quantitative Comparison of Effects
The following table summarizes the key quantitative data comparing the effects of this compound and Spns2 genetic knockout.
| Parameter | This compound | Spns2 Genetic Knockout |
| Mechanism | Reversible, non-covalent inhibition of Spns2 transporter function. | Permanent ablation of the Spns2 gene, leading to a complete loss of protein expression. |
| In Vitro Potency (IC50) | 1.93 µM for S1P release from HeLa cells.[3][6][7] | Not Applicable |
| Effect on Circulating Lymphocytes | Dose-dependent reduction. A newer, more potent inhibitor, SLF80821178, induced a ~50% reduction in circulating lymphocytes in mice.[8] | ~55% decrease in peripheral blood lymphocyte counts.[8] |
| Effect on Plasma S1P Levels | Significant reduction in plasma S1P concentrations.[3][6][7] | Reports vary, with some studies showing a ~40% reduction, while others report no significant difference in plasma S1P.[8][9] |
| Effect on Lymph S1P Levels | Minimal effect on thoracic duct lymph S1P concentration with a newer inhibitor.[8] | Profound reduction, with nearly undetectable S1P levels in thoracic duct lymph.[8][10][11] |
| Temporal Control | High. The effect is rapid in onset and reversible upon clearance of the compound. | None. The genetic alteration is permanent. |
| Dose Control | High. The degree of inhibition can be modulated by adjusting the administered dose. | None. The effect is an all-or-none phenomenon at the genetic level. |
| Potential for Off-Target Effects | Possible, as with any small molecule inhibitor. Specific off-target studies for this compound are not extensively documented. | Highly specific to the Spns2 gene. |
| Developmental Impact | Can be administered to adult animals, avoiding developmental effects. | Germline knockout can lead to developmental defects, such as hearing loss and eyelid closure issues.[10] |
Experimental Protocols
In Vitro S1P Release Assay
This assay is crucial for determining the potency of Spns2 inhibitors like this compound.
-
Cell Culture: HeLa cells are engineered to express murine Spns2.
-
Inhibitor Treatment: The cells are treated with varying concentrations of this compound. To prevent the degradation of intracellular S1P, inhibitors of S1P lyase and S1P phosphatase (e.g., 4-deoxypyridoxine, sodium fluoride, and sodium vanadate) are added to the culture medium.[3]
-
S1P Quantification: After incubation, the concentration of S1P in the cell culture medium is measured. This is typically done using liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS).
-
Data Analysis: The inhibitory activity of this compound is determined by the reduction in S1P concentration in the medium compared to vehicle-treated control cells. The IC50 value is then calculated.
In Vivo Lymphocyte Counting
This protocol is used to assess the impact of Spns2 inhibition or knockout on lymphocyte trafficking.
-
Animal Models: Spns2 knockout mice and their wild-type littermates are used. For inhibitor studies, wild-type mice or rats are administered this compound (e.g., via intraperitoneal injection).
-
Blood Collection: At specified time points after treatment, peripheral blood is collected from the animals.
-
Cell Staining: The blood samples are stained with fluorescently labeled antibodies specific for different lymphocyte populations (e.g., CD4+ T cells, CD8+ T cells, B cells).
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer to quantify the number of each lymphocyte subset.
-
Data Analysis: The lymphocyte counts in the treated or knockout animals are compared to those in the control group to determine the percentage of reduction.
Visualizing the Mechanisms and Workflows
S1P Signaling Pathway and Points of Intervention
Caption: S1P signaling pathway and intervention points.
Experimental Workflow for Comparing this compound and Spns2 Knockout
References
- 1. The transporter Spns2 is required for secretion of lymph but not plasma sphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The sphingosine-1-phosphate transporter Spns2 expressed on endothelial cells regulates lymphocyte trafficking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Collection - Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Downregulation of the S1P Transporter Spinster Homology Protein 2 (Spns2) Exerts an Anti-Fibrotic and Anti-Inflammatory Effect in Human Renal Proximal Tubular Epithelial Cells [mdpi.com]
- 10. Postnatal deletion of Spns2 prevents neuroinflammation without compromising blood vascular functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Benchmarking SLF1081851 TFA: A Comparative Analysis Against Established Immunomodulators
In the landscape of immunomodulatory therapeutics, the development of novel compounds with distinct mechanisms of action is crucial for addressing the complexities of immune-related disorders. SLF1081851 TFA, a potent inhibitor of the sphingosine-1-phosphate (S1P) transporter Spns2, represents a promising new approach to immunomodulation by regulating lymphocyte trafficking. This guide provides a comparative benchmark of this compound's activity against well-established immunomodulators—Fingolimod, Dexamethasone (B1670325), and a representative anti-TNF alpha agent, Adalimumab—across key in vitro assays: cytokine release, T-cell proliferation, and NF-κB signaling.
Quantitative Comparison of Immunomodulatory Activity
The following tables summarize the available quantitative data for each compound across the specified assays. It is important to note that direct head-to-head studies are limited, and the data presented is compiled from various sources, which may involve different experimental conditions.
| Compound | Assay | Target/Stimulus | Cell Type | IC50/EC50 | Citation |
| This compound | S1P Release | Endogenous S1P | HeLa cells | 1.93 µM | [1] |
| Fingolimod | Cell Viability | Not specified | 4T1 (murine breast cancer) | 11.27 µM | [2] |
| Cell Viability | Not specified | MDA-MB-231-RFP-Luc (human breast cancer) | 10.35 µM | [2] | |
| Cell Viability | Not specified | BT-20 (human breast cancer) | 12.89 µM | [2] | |
| Cell Viability | Not specified | SCC9 (human head and neck squamous cell carcinoma) | 4.34 µM | [3] | |
| Dexamethasone | GM-CSF Release | IL-1β | A549 (human lung carcinoma) | 2.2 nM | [4] |
| T-cell Proliferation | Concanavalin-A | Human PBMC | > 1 µM (in corticosteroid resistant patients) | [5] | |
| Cytokine Release (various) | LPS or PHA | Human whole blood | Significant inhibition at 1 to 100 nM | [6] | |
| NF-κB Inhibition | 3xκB reporter | A549 cells | 0.5 nM | [4] | |
| Adalimumab | NF-κB Activation | TNF-α | Synovial fibroblasts | Up to 80% inhibition | [7] |
| TNF-α Neutralization | Soluble TNF-α | L929 (murine fibrosarcoma) | 50 ng/mL | [8] |
Note: The primary mechanism of this compound is the inhibition of S1P release, which indirectly affects lymphocyte trafficking and subsequent immune responses. Direct comparative data in cytokine release, T-cell proliferation, and NF-κB signaling assays are not yet publicly available. The data for Fingolimod on cell viability in cancer cell lines may not directly correlate with its immunomodulatory effect on T-cell proliferation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.
Cytokine Release Assay
This assay quantifies the release of cytokines from immune cells following stimulation.
Objective: To measure the inhibitory effect of immunomodulatory compounds on the production of pro-inflammatory cytokines.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Lipopolysaccharide (LPS) or Phytohemagglutinin (PHA) as a stimulant.
-
Test compounds (this compound, Fingolimod, Dexamethasone, Adalimumab).
-
96-well cell culture plates.
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β).
-
Plate reader.
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.[9][10]
-
Wash the cells and resuspend them in complete RPMI-1640 medium.
-
Seed the PBMCs into a 96-well plate at a density of 2 x 10^5 cells/well.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with a pro-inflammatory stimulus such as LPS (1 µg/mL) or PHA (5 µg/mL).[11]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Centrifuge the plate and collect the supernatant.
-
Quantify the concentration of cytokines in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cytokine release compared to the stimulated control.
T-Cell Proliferation Assay (CFSE-based)
This assay measures the ability of T-cells to proliferate upon activation.
Objective: To determine the inhibitory effect of immunomodulatory compounds on T-cell proliferation.
Materials:
-
Purified CD4+ or CD8+ T-cells.
-
Carboxyfluorescein succinimidyl ester (CFSE) dye.
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Anti-CD3 and anti-CD28 antibodies for T-cell stimulation.
-
Test compounds.
-
96-well cell culture plates.
-
Flow cytometer.
Procedure:
-
Label purified T-cells with CFSE dye according to the manufacturer's protocol.[12][13][14][15]
-
Wash the cells to remove excess dye and resuspend them in complete RPMI-1640 medium.
-
Coat a 96-well plate with anti-CD3 antibody.
-
Seed the CFSE-labeled T-cells into the plate at a density of 1 x 10^5 cells/well.
-
Add soluble anti-CD28 antibody to the wells.
-
Add various concentrations of the test compounds to the wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.
-
Harvest the cells and analyze the CFSE fluorescence by flow cytometry.
-
The proliferation of T-cells is measured by the successive halving of CFSE fluorescence in daughter cells.
-
Calculate the percentage of inhibition of proliferation for each compound concentration and determine the IC50 value.
NF-κB Signaling Pathway Assay (Luciferase Reporter Assay)
This assay measures the activity of the NF-κB transcription factor.
Objective: To assess the inhibitory effect of immunomodulatory compounds on the NF-κB signaling pathway.
Materials:
-
HEK293T cells (or other suitable cell line).
-
NF-κB luciferase reporter plasmid and a control Renilla luciferase plasmid.
-
Transfection reagent.
-
DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Tumor Necrosis Factor-alpha (TNF-α) as a stimulant.
-
Test compounds.
-
96-well cell culture plates.
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid in a 96-well plate.[1][16][17][18][19]
-
Allow the cells to express the plasmids for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with TNF-α (10 ng/mL) for 6-8 hours to activate the NF-κB pathway.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.
-
Calculate the percentage of inhibition of NF-κB activity for each compound concentration and determine the IC50 value.
Visualizing Mechanisms and Workflows
To further elucidate the experimental processes and signaling pathways discussed, the following diagrams are provided.
Caption: Experimental workflow for benchmarking immunomodulators.
Caption: Simplified diagram of the canonical NF-κB signaling pathway.
Caption: Comparison of the primary mechanisms of action.
References
- 1. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of dexamethasone on lymphocyte proliferation and cytokine production in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of dexamethasone on the profile of cytokine secretion in human whole blood cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. opalbiopharma.com [opalbiopharma.com]
- 8. AVX-470: A Novel Oral Anti-TNF Antibody with Therapeutic Potential in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. revvity.com [revvity.com]
- 11. DSpace [helda.helsinki.fi]
- 12. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 15. CFSE Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. benchchem.com [benchchem.com]
- 17. bowdish.ca [bowdish.ca]
- 18. researchgate.net [researchgate.net]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
Head-to-Head Comparison: SLF1081851 TFA vs. Ozanimod in Immunomodulation
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Key Sphingosine-1-Phosphate (S1P) Pathway Modulators
In the landscape of immunomodulatory therapeutics, particularly for autoimmune diseases such as multiple sclerosis (MS) and inflammatory bowel disease (IBD), the sphingosine-1-phosphate (S1P) signaling pathway has emerged as a critical target. This guide provides a detailed head-to-head comparison of two compounds that modulate this pathway through distinct mechanisms: SLF1081851 TFA, an inhibitor of the S1P transporter Spns2, and ozanimod (B609803), a selective S1P receptor 1 (S1P1) and 5 (S1P5) agonist. This comparison is based on available preclinical and clinical data, with a focus on their mechanism of action, efficacy, pharmacokinetics, and safety profiles.
Executive Summary
| Feature | This compound | Ozanimod |
| Target | Spinster homolog 2 (Spns2), an S1P transporter | Sphingosine-1-phosphate receptors 1 and 5 (S1P1 and S1P5) |
| Mechanism of Action | Inhibits the release of S1P from cells, thereby reducing the extracellular S1P gradient required for lymphocyte egress from lymph nodes. | Acts as a functional antagonist of S1P1, leading to its internalization and degradation, which sequesters lymphocytes within lymph nodes. |
| Therapeutic Approach | Upstream modulation of S1P availability. | Direct receptor modulation. |
| Development Stage | Preclinical | Clinically approved for MS and ulcerative colitis. |
Mechanism of Action
The differential mechanisms of this compound and ozanimod form the basis of their unique pharmacological profiles. Ozanimod directly targets S1P receptors on lymphocytes, leading to their internalization and rendering the cells unresponsive to the natural S1P gradient that guides their exit from lymph nodes. This results in the sequestration of lymphocytes, preventing their infiltration into sites of inflammation.[1][2][3][4]
In contrast, this compound acts a step upstream by inhibiting Spns2, a key transporter responsible for releasing S1P from cells into the lymph and blood.[5] By blocking this transporter, this compound reduces the extracellular S1P concentration, thereby diminishing the chemoattractant gradient necessary for lymphocyte egress.[5] This novel mechanism offers the potential for immunomodulation with a different safety and efficacy profile compared to direct receptor agonists.
Figure 1. Contrasting mechanisms of this compound and ozanimod on the S1P signaling pathway.
Preclinical Efficacy
Direct head-to-head preclinical studies are limited. However, data from studies using the experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis provide insights into their respective efficacies.
Ozanimod: Oral administration of ozanimod at a dose of 0.6 mg/kg daily, starting at the onset of disease, has been shown to be effective in reducing the clinical severity of EAE in C57BL/6 female mice.[1][3] This treatment led to a significant inhibition of lymphocyte infiltration into the spinal cord and reversed demyelination.[1][3]
This compound: While direct efficacy data for this compound in the EAE model is not available, a closely related and more potent Spns2 inhibitor, SLF80821178, has demonstrated efficacy.[3] Intraperitoneal administration of this compound at a 10 mg/kg dose impaired the progression of EAE in mice.[3] Given that genetic deletion of Spns2 is protective in a mouse model of multiple sclerosis, it is anticipated that potent Spns2 inhibitors like this compound would also show therapeutic benefit.[6]
Table 1: Preclinical Efficacy in EAE Mouse Model
| Compound | Dose & Route | Key Findings |
| Ozanimod | 0.6 mg/kg, oral, daily | Reduced clinical severity, inhibited lymphocyte infiltration, reversed demyelination.[1][3] |
| SLF80821178 (Spns2 inhibitor) | 10 mg/kg, intraperitoneal | Impaired disease progression.[3] |
In Vitro Potency
Table 2: In Vitro Potency
| Compound | Assay | Target | Potency (IC50 / EC50) |
| SLF1081851 | S1P Release Assay (HeLa cells) | Spns2 | IC50: 1.93 µM[5] |
| Ozanimod | [35S]-GTPγS Binding Assay | S1P1 Receptor | EC50: 0.41 nM[7] |
| [35S]-GTPγS Binding Assay | S1P5 Receptor | EC50: 27 nM[7] |
Pharmacokinetics
Table 3: Rodent Pharmacokinetic Parameters
| Compound | Species | Dose & Route | Cmax | Tmax | Half-life (t1/2) |
| SLF1081851 | Rat | 10 mg/kg, intraperitoneal | ~5 µM | 2 hours | > 8 hours[8] |
| Ozanimod | Mouse | Not specified | Not specified | Not specified | Not specified |
| Ozanimod | Human (single 1mg dose) | 1 mg, oral | 0.244 ng/mL | 6-8 hours | ~21 hours[9] |
Safety and Toxicology
Ozanimod: Non-clinical toxicology studies in rats and monkeys identified the spleen, thymus, and lung as target organs.[2] Ozanimod was not found to be mutagenic or clastogenic.[2] In a 6-month study in transgenic mice, an increased incidence of hemangioma and hemangiosarcoma was observed.[2] Clinical studies have reported side effects including an increased risk of infections, bradycardia, macular edema, and elevated liver enzymes.[10]
This compound: A study on a potent Spns2 inhibitor, SLF80821178, suggests that unlike S1P receptor modulators, it does not decrease heart rate or compromise lung endothelial barrier function.[1] However, another publication mentioned that SLF1081851 was toxic to mice at a dose of 30 mg/kg.[11] Data on the toxicology of trifluoroacetic acid (TFA) as a salt is available, but specific comprehensive toxicology studies on the SLF1081851 compound are limited in the public domain.
Experimental Protocols
Spns2 Inhibition Assay (for this compound)
This protocol is based on the methodology used for screening Spns2 inhibitors.
Figure 2. Workflow for the in vitro Spns2 inhibition assay.
Detailed Steps:
-
Cell Culture: Maintain HeLa cells stably transfected with a plasmid encoding mouse Spns2 in appropriate growth medium containing G418 for selection.
-
Cell Plating: Seed the Spns2-expressing HeLa cells in 12-well tissue culture plates and allow them to grow to near confluence.
-
Inhibition of S1P Catabolism: To prevent the degradation of secreted S1P, treat the cells with a cocktail of inhibitors: 4-deoxypyridoxine (1 mM), sodium fluoride (B91410) (2 mM), and sodium orthovanadate (0.2 mM).
-
Compound Incubation: Remove the growth medium and add serum-free medium containing 0.2% fatty acid-free bovine serum albumin (BSA) and the desired concentrations of this compound. Incubate the plates for 16-18 hours at 37°C.
-
Sample Collection and Processing:
-
Collect the conditioned media from each well.
-
Add a known amount of a deuterated S1P internal standard (e.g., d7-S1P).
-
Precipitate the BSA and bound S1P by adding trifluoroacetic acid (TFA).
-
Centrifuge the samples and extract the S1P from the resulting protein pellet.
-
-
Quantification: Analyze the extracted samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of S1P released. The level of Spns2 inhibition is determined by the reduction in S1P in the media of treated cells compared to vehicle-treated controls.[12]
S1P1 Receptor Binding Assay (for Ozanimod)
This protocol describes a competitive radioligand binding assay to determine the affinity of compounds for the S1P1 receptor.
Figure 3. Workflow for the S1P1 receptor binding assay.
Detailed Steps:
-
Membrane Preparation: Prepare membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human S1P1 receptor.
-
Assay Components: In a 96-well plate, combine the following in an appropriate assay buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 100 mM NaCl, 1 mM EDTA, 0.1% fatty acid-free BSA):
-
A serial dilution of the test compound (ozanimod).
-
A fixed concentration of radiolabeled ozanimod ([3H]-ozanimod).
-
The prepared cell membranes (e.g., 4.8 µg of protein per well).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Detection: Add scintillation cocktail to the wells and measure the amount of radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value can be used to calculate the binding affinity (Ki) of the compound for the S1P1 receptor.[12][13]
In Vivo Lymphocyte Reduction Assay
This is a representative protocol for assessing the in vivo pharmacodynamic effect of S1P pathway modulators on circulating lymphocyte counts in mice.
Figure 4. Workflow for the in vivo lymphocyte reduction assay.
Detailed Steps:
-
Animal Model: Use a suitable mouse strain, such as C57BL/6.
-
Baseline Measurement: Prior to treatment, collect a baseline blood sample from each mouse to determine the initial absolute lymphocyte count.
-
Compound Administration: Administer this compound or ozanimod at the desired dose and route (e.g., intraperitoneal injection or oral gavage). Include a vehicle control group.
-
Blood Sampling: At specified time points after administration (e.g., 4, 8, 24, 48 hours), collect blood samples.
-
Lymphocyte Counting: Perform a complete blood count (CBC) with a differential analysis on each blood sample to determine the absolute number of lymphocytes.
-
Data Analysis: For each animal, calculate the percentage change in lymphocyte count from its baseline value at each time point. Compare the lymphocyte reduction between the treated and vehicle control groups to determine the pharmacodynamic effect of the compound.
Conclusion
This compound and ozanimod represent two distinct and promising strategies for modulating the S1P signaling pathway for the treatment of autoimmune diseases. Ozanimod, a clinically validated S1P1 and S1P5 receptor modulator, has demonstrated efficacy in large-scale clinical trials and is an established therapeutic option. This compound, as an inhibitor of the S1P transporter Spns2, offers a novel, upstream mechanism of action. Preclinical data for Spns2 inhibitors are encouraging, suggesting a potential for effective immunomodulation with a potentially different safety profile, particularly concerning cardiovascular effects. Further preclinical and clinical development of Spns2 inhibitors like this compound will be crucial to fully elucidate their therapeutic potential and to determine their place in the growing armamentarium of S1P pathway modulators. This guide provides a foundational comparison to aid researchers and drug development professionals in understanding the key attributes and differences between these two important compounds.
References
- 1. biorxiv.org [biorxiv.org]
- 2. What are SPNS2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Development of Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spns2 for the Treatment of Multiple Sclerosis [vtechworks.lib.vt.edu]
- 4. license.tov.med.nyu.edu [license.tov.med.nyu.edu]
- 5. In Vivo Assay for Detection of Antigen-specific T-cell Cytolytic Function Using a Vaccination Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule Inhibitors of SPNS2 for the Treatment of Chronic Inflammatory Diseases - NYU TOV Licensing [license.tov.med.nyu.edu]
- 7. Analysis of T cells in mouse lymphoid tissue and blood with flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay of Sphingosine 1-phosphate Transporter Spinster Homolog 2 (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Toll-like receptor 2 and 4 antagonism for the treatment of experimental autoimmune encephalomyelitis (EAE)-related pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In pivotal phase 3 trial, ozanimod demonstrates a clear benefit among patients with moderate-to-severe ulcerative colitis | Scripps Research [scripps.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. csl.noaa.gov [csl.noaa.gov]
Safety Operating Guide
Proper Disposal Procedures for SLF1081851 (Trifluoroacetic Acid - TFA)
The following provides essential safety and logistical information for the proper disposal of SLF1081851, which contains Trifluoroacetic Acid (TFA). These procedural, step-by-step guidelines are intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal of this hazardous chemical.
Trifluoroacetic acid is a corrosive chemical that requires careful handling and disposal to prevent harm to personnel and the environment. It should never be disposed of down the drain.[1] All waste containing TFA, including contaminated lab supplies, must be treated as hazardous waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specification |
| Gloves | Chemical-resistant gloves (nitrile gloves are suitable for low-volume applications).[1] Always check for leaks and impermeability before use. |
| Eye Protection | ANSI-approved chemical splash goggles are required.[1] A face shield may be necessary for high-volume applications.[1] |
| Body Protection | A lab coat, fully buttoned, is mandatory.[1] |
| Footwear | Closed-toe shoes must be worn at all times in the laboratory.[1] |
All handling of TFA and its waste should be conducted within a properly functioning chemical fume hood.[1]
Step-by-Step Disposal Protocol
-
Waste Collection :
-
Collect all TFA waste, including unused solutions and rinsates, in a designated hazardous waste container.
-
Disposable items that have come into contact with TFA, such as pipette tips and gloves, must also be disposed of as hazardous waste.
-
-
Waste Container Selection and Labeling :
-
Use a sturdy, leak-proof container made of compatible material such as glass or plastic.[2] Do not use metal containers.[1][3]
-
The container must have a tight-fitting cap to prevent leakage.[2]
-
Clearly label the container with a "Hazardous Waste" sticker or tag.[2]
-
The label must include the full chemical name, "Trifluoroacetic Acid," and a clear description of the waste contents.[2] Do not use abbreviations or chemical formulas on the primary label.[1]
-
-
Waste Storage and Segregation :
-
Arranging for Disposal :
-
Do not allow the waste container to become more than 80% full.[2]
-
Once the container is nearing capacity, arrange for its collection through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal service.[1][2]
-
Follow your institution's specific procedures for requesting a chemical waste pickup.[1]
-
-
Spill Management :
-
In the event of a small spill (<500 mL) inside a chemical fume hood, absorb the spill with an inert material like vermiculite (B1170534) or sand.[2] Place the absorbent material in a sealed container for hazardous waste disposal.
-
For larger spills or any spill outside of a fume hood, evacuate the area immediately and alert others.[2] Contact your institution's emergency response team or EH&S for assistance.[1][2]
-
Summary of Disposal Do's and Don'ts
| Do's | Don'ts |
| Do wear appropriate PPE at all times. | Don't pour TFA waste down the drain.[1] |
| Do collect all TFA-contaminated materials as hazardous waste. | Don't use metal containers for waste collection.[1][3] |
| Do use clearly labeled, compatible waste containers.[2] | Don't mix TFA waste with incompatible chemicals.[1] |
| Do keep waste containers tightly sealed and stored in a designated area.[2] | Don't overfill waste containers (max 80% capacity).[2] |
| Do arrange for disposal through your institution's certified waste management service.[1] | Don't attempt to clean up large spills without proper training and equipment.[2] |
Disposal Workflow Diagram
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
